1-[(2-Methylphenyl)methyl]-1,4-diazepane chemical structure
1-[(2-Methylphenyl)methyl]-1,4-diazepane: A Privileged Scaffold in Modern Medicinal Chemistry and Drug Design Executive Summary In the landscape of small-molecule drug discovery, the architectural framework of a lead com...
Author: BenchChem Technical Support Team. Date: March 2026
1-[(2-Methylphenyl)methyl]-1,4-diazepane: A Privileged Scaffold in Modern Medicinal Chemistry and Drug Design
Executive Summary
In the landscape of small-molecule drug discovery, the architectural framework of a lead compound dictates its pharmacokinetic (PK) and pharmacodynamic (PD) destiny. 1-[(2-Methylphenyl)methyl]-1,4-diazepane (also known as 1-(2-methylbenzyl)homopiperazine) has emerged as a highly versatile, privileged building block. By leveraging the unique conformational flexibility of the 7-membered 1,4-diazepane ring and the specific steric constraints of an ortho-methylbenzyl substituent, this scaffold provides medicinal chemists with a powerful tool to navigate complex structure-activity relationship (SAR) landscapes, particularly in central nervous system (CNS) and oncology indications.
This technical guide provides an in-depth analysis of the structural dynamics, synthetic methodologies, and mechanistic applications of 1-[(2-Methylphenyl)methyl]-1,4-diazepane, designed for researchers and drug development professionals.
Part I: Structural Dynamics and Physicochemical Profiling
The utility of 1-[(2-Methylphenyl)methyl]-1,4-diazepane stems from its distinct physicochemical profile. The 1,4-diazepane (homopiperazine) moiety is a well-documented bioisostere of piperazine[1][2]. However, unlike the rigid chair conformation of piperazine, the 7-membered diazepane ring adopts a more flexible twist-chair conformation. This flexibility alters the spatial trajectory (exit vectors) of substituents attached to the nitrogen atoms, allowing the molecule to probe deeper or uniquely shaped binding pockets that rigid piperazines cannot access.
Furthermore, the addition of the ortho-methyl group on the benzyl ring restricts the rotational degrees of freedom around the benzylic carbon due to steric clashing with the diazepane ring. This "conformational locking" forces the aromatic ring into an orthogonal orientation relative to the heterocycle, pre-organizing the molecule to fit precisely into narrow, lipophilic receptor sub-pockets.
Secondary amine (N4) serves as a point for further alkylation/acylation or target binding.
| Hydrogen Bond Acceptors | 2[3] | Tertiary (N1) and secondary (N4) nitrogens interact with receptor acidic residues. |
Part II: Strategic Role in Medicinal Chemistry
The transition from piperazine to 1,4-diazepane is a proven strategy to overcome target resistance, improve aqueous solubility, and modulate the basicity (pKa) of the nitrogen centers[1][2].
Mechanistic Applications:
CNS Therapeutics (GPCR Antagonists): The 1,4-diazepane scaffold has been successfully utilized in the discovery of potent, CNS-penetrant dual orexin receptor (OX1R/OX2R) antagonists for the treatment of insomnia[4]. The central constraint of the diazepane ring effectively projects the hydrophobic benzyl groups into the deep transmembrane pockets of the GPCR, blocking orexin signaling in vivo[4].
Oncology (Kinase and Transferase Inhibitors): Derivatives of the 1,4-diazepane scaffold have been developed as potent farnesyltransferase inhibitors[5]. The scaffold acts as a core hub, directing substituents to disrupt tubulin organization in hormone-resistant prostate cancer cell lines (e.g., PC3 and DU145)[5].
Rational Drug Design Workflow
The following diagram illustrates how 1-[(2-Methylphenyl)methyl]-1,4-diazepane is integrated into a modern hit-to-lead optimization pipeline.
Caption: Workflow integrating the 1,4-diazepane scaffold into a hit-to-lead drug discovery pipeline.
Part III: Validated Synthetic Methodology
To ensure scientific integrity and reproducibility, the synthesis of 1-[(2-Methylphenyl)methyl]-1,4-diazepane must be strictly regiocontrolled. Direct alkylation of unprotected 1,4-diazepane with 2-methylbenzyl bromide inevitably yields a difficult-to-separate statistical mixture of mono-alkylated, di-alkylated, and unreacted starting materials.
To create a self-validating system , the following protocol employs a mono-Boc protection strategy coupled with reductive amination. This ensures absolute regiocontrol and high overall yield.
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE)
Phase 1: Reductive Amination
Imine Formation: Dissolve Mono-Boc-homopiperazine (1.0 eq) and 2-methylbenzaldehyde (1.05 eq) in anhydrous DCE (0.2 M). Stir at room temperature for 2 hours under an inert nitrogen atmosphere.
Causality: Pre-forming the iminium ion before adding the reducing agent prevents the premature reduction of the aldehyde to 2-methylbenzyl alcohol.
Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Causality: STAB is selected over sodium cyanoborohydride due to its milder reducing power and lower toxicity. Its bulky acetoxy groups prevent it from efficiently reducing the unreacted aldehyde, making it highly chemoselective for the iminium intermediate.
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Phase 2: Deprotection and Free-Basing
4. Boc Removal: Dissolve the crude Boc-protected intermediate in a 4:1 mixture of DCM and TFA. Stir at room temperature for 3 hours.
In-Process Control: Monitor via LC-MS. The disappearance of the [M+H]+ peak corresponding to the Boc-intermediate and the appearance of the product mass validates complete deprotection.
Neutralization: Concentrate the mixture to remove excess TFA. Re-dissolve the residue in minimal water, cool to 0 °C, and slowly adjust the pH to >12 using 2M NaOH.
Causality: The 1,4-diazepane ring is highly basic. A pH > 12 is strictly required to fully deprotonate both nitrogen atoms, ensuring the product partitions completely into the organic phase during extraction.
Final Isolation: Extract the aqueous phase with DCM (3x). Dry the organics over Na₂SO₄, filter, and concentrate to yield 1-[(2-Methylphenyl)methyl]-1,4-diazepane as a pale yellow oil.
Part IV: Analytical Characterization
To validate the structural integrity of the synthesized scaffold, the following analytical parameters serve as the benchmark for purity and identity:
LC-MS (ESI+): Expected [M+H]⁺ at m/z 205.1. A single sharp peak in the UV chromatogram (254 nm) confirms the absence of di-alkylated byproducts (m/z 309.2).
¹H NMR (400 MHz, CDCl₃):
Aromatic Region: Multiplets between δ 7.10 - 7.30 ppm integrating for 4 protons (confirming the ortho-substituted benzene ring).
Benzylic Protons: A distinct singlet at ~δ 3.65 ppm integrating for 2 protons.
Methyl Group: A sharp singlet at ~δ 2.35 ppm integrating for 3 protons (the ortho-methyl group).
Diazepane Ring: Complex multiplets between δ 2.60 - 2.90 ppm integrating for 8 protons (the N-CH₂ groups), and a multiplet at ~δ 1.80 ppm integrating for 2 protons (the central C-CH₂-C group of the homopiperazine ring).
References
Brocklehurst, C. E., et al. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1." Journal of Agricultural and Food Chemistry, 70(36), 2022. Available at:[Link][2]
Whitman, D. B., et al. "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats." ChemMedChem, 4(7), 1069-74, 2009. Available at:[Link][4]
Wlodarczyk, N., et al. "Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer." Journal of Medicinal Chemistry, 54(5), 1178-90, 2011. Available at:[Link][5]
An In-Depth Technical Guide to 1-(o-Methylbenzyl)homopiperazine
Introduction 1-(o-Methylbenzyl)homopiperazine, also known by its IUPAC name 1-[(2-Methylphenyl)methyl]-1,4-diazepane, is a disubstituted homopiperazine. The homopiperazine (1,4-diazepane) scaffold is a seven-membered het...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(o-Methylbenzyl)homopiperazine, also known by its IUPAC name 1-[(2-Methylphenyl)methyl]-1,4-diazepane, is a disubstituted homopiperazine. The homopiperazine (1,4-diazepane) scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms. This core structure is of significant interest in medicinal chemistry and drug development due to its versatile biological activities. Substitution on the nitrogen atoms, as with the o-methylbenzyl group in this case, allows for the fine-tuning of physicochemical properties and pharmacological activity, making it a valuable building block for creating novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol, potential applications in drug discovery, and validated analytical methodologies.
Section 1: Physicochemical and Structural Properties
The fundamental characteristics of 1-(o-Methylbenzyl)homopiperazine are crucial for its application in experimental settings. These properties dictate its solubility, reactivity, and suitability for various biological assays. A summary of its key identifiers and computed properties is presented below.
The synthesis of N-substituted homopiperazines is typically achieved through standard N-alkylation reactions. The causality behind this experimental design lies in the nucleophilicity of the secondary amine on the homopiperazine ring, which readily attacks electrophilic alkyl halides.
Synthetic Pathway
The most direct and reliable method for preparing 1-(o-Methylbenzyl)homopiperazine is the nucleophilic substitution reaction between homopiperazine and 2-methylbenzyl chloride (o-xylyl chloride). A base, such as potassium carbonate (K₂CO₃), is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The use of a polar aprotic solvent like acetonitrile or DMF facilitates the reaction by solvating the cation of the base while leaving the nucleophile relatively free.
The Homopiperazine Scaffold in Medicinal Chemistry: Physicochemical Profiling, Synthetic Methodologies, and Therapeutic Applications
Executive Summary The six-membered piperazine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved therapeutics. However, as the chemical space around piperazine becomes heavily patented an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The six-membered piperazine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved therapeutics. However, as the chemical space around piperazine becomes heavily patented and structurally exhausted, medicinal chemists are increasingly turning to its seven-membered homologue: homopiperazine (1,4-diazepane). By inserting a single methylene spacer, the homopiperazine scaffold introduces unique conformational flexibility, alters the basicity of the nitrogen atoms, and shifts the vector projection of attached pharmacophores. This technical guide provides an in-depth analysis of homopiperazine building blocks, detailing their physicochemical advantages, target engagement rationales, and field-proven synthetic protocols.
Physicochemical Profiling: Piperazine vs. Homopiperazine
The transition from a six-membered to a seven-membered cyclic diamine fundamentally alters the molecule's electronic and spatial properties, directly impacting its pharmacokinetic (PK) and pharmacodynamic (PD) profile.
Basicity (pKa): Piperazine possesses two basic nitrogen atoms, but at physiological pH (7.4), typically only one is protonated (pKa1 ≈ 9.73, pKa2 ≈ 5.35)[1]. In homopiperazine, the additional methylene group increases the inter-nuclear distance between the two amines. This structural expansion reduces the electron-withdrawing inductive effect that the first protonated nitrogen exerts on the second[2]. Consequently, homopiperazine exhibits a higher primary basicity (pKa1 ≈ 11.02) compared to piperazine, ensuring a greater proportion of the protonated species at physiological pH[2].
Conformational Dynamics: While piperazine rigidly adopts a chair conformation, homopiperazine rapidly interconverts between twist-chair and boat conformations. This flexibility allows homopiperazine derivatives to adapt to complex, induced-fit binding pockets that rigid piperazines cannot access.
Table 1: Comparative Physicochemical Properties of Cyclic Diamines
Property
Piperazine
Homopiperazine (1,4-Diazepane)
Mechanistic Impact in Drug Design
Ring Size
6-membered
7-membered
Alters exit vectors of N-substituents, enabling novel patent space.
pKa1 (Primary)
~9.73
~11.02
Increased proportion of protonated species at pH 7.4; stronger ionic interactions.
pKa2 (Secondary)
~5.35
~5.80
Reduced inductive effect due to increased N-N inter-nuclear distance.
Conformational State
Rigid Chair
Twist-chair / Boat
Enhanced ability to mold into allosteric or cryptic binding pockets.
Mechanistic Rationale for Scaffold Hopping
Scaffold hopping to homopiperazine is rarely a random choice; it is a deliberate strategy to optimize target affinity, overcome resistance, and improve solubility.
Altered Vector Projection: The seven-membered ring changes the angle at which substituents project into a binding site. For example, in the development of 5-HT7 receptor ligands, replacing a piperazine core with homopiperazine significantly enhanced receptor selectivity by perfectly aligning the aryl substituents with the receptor's hydrophobic sub-pockets[3].
Overcoming Steric Clashes: In the oncology space, homopiperazine derivatives (HPDs) have been developed as a novel class of proteasome inhibitors. Unlike conventional drugs like bortezomib which primarily target only the β5 subunit, HPDs utilize their flexible core to inhibit all three catalytic subunits (β1, β2, and β5) via direct binding, effectively overcoming established drug resistance[4].
Logical workflow of scaffold hopping from piperazine to homopiperazine.
Therapeutic Applications & Target Engagement
The most prominent clinical validation of the homopiperazine scaffold is Fasudil , a potent Rho-associated protein kinase (ROCK) inhibitor. Approved by the PMDA in Japan in 1995 for the treatment of cerebral vasospasm[5], Fasudil utilizes its homopiperazine ring to competitively bind at the ATP-binding site of ROCK1 and ROCK2. The high basicity of the homopiperazine nitrogen ensures it remains protonated at physiological pH, allowing it to form a critical salt bridge and hydrogen bond network with the kinase hinge region. This effectively halts the phosphorylation of the myosin light chain (MLC) and prevents actin-myosin contraction.
Furthermore, homopiperazine benzenesulfonamides are currently being investigated as potent human carbonic anhydrase inhibitors to alleviate paclitaxel-induced peripheral neuropathy, showcasing the scaffold's versatility across diverse therapeutic areas[6].
ROCK signaling pathway and its competitive inhibition by homopiperazine derivatives.
Synthetic Methodologies & Experimental Protocols
A recurring challenge in homopiperazine chemistry is the selective mono-functionalization of its two symmetrically equivalent, highly reactive secondary amines. Standard stoichiometric additions often yield a statistically inevitable mixture of unreacted starting material, mono-substituted, and bis-substituted products.
The following protocol details the synthesis of a mono-sulfonylated homopiperazine (the core intermediate for drugs like Fasudil), utilizing thermodynamic control and a self-validating purification system .
Step-by-Step Protocol: Selective Mono-Sulfonylation of Homopiperazine
Objective: Synthesize 1-(isoquinoline-5-sulfonyl)-1,4-diazepane while actively suppressing bis-sulfonylation.
Step 1: Reagent Preparation & High Dilution (Kinetic Control)
Dissolve homopiperazine (5.0 equivalents, 50 mmol) in 250 mL of anhydrous dichloromethane (DCM).
Causality: Using a massive stoichiometric excess of the diamine under high dilution lowers the collision frequency between the highly reactive sulfonyl chloride and the newly formed mono-substituted product, kinetically starving the bis-sulfonylation pathway.
Step 2: Electrophile Addition
Cool the solution to 0°C under an inert argon atmosphere. Slowly add isoquinoline-5-sulfonyl chloride (1.0 equivalent, 10 mmol) dissolved in 50 mL of DCM dropwise over 2 hours.
Causality: The slow addition at low temperatures ensures that the local concentration of the electrophile remains near zero, forcing it to react exclusively with the abundant unreacted homopiperazine rather than the mono-product.
Step 3: Reaction Monitoring
Stir the reaction for an additional 4 hours at room temperature. Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1).
Self-Validating Step: The primary amine of the mono-product will stain intensely with ninhydrin (purple/pink), while any fully protected bis-substituted impurity will not stain, providing immediate visual confirmation of selectivity.
Transfer the reaction mixture to a separatory funnel. Add 150 mL of mildly acidic water (adjusted to pH 4.0 using 1M HCl).
Self-Validating System: This is the critical purification engine. At pH 4.0, the unreacted homopiperazine (pKa1 ~11.0, pKa2 ~5.8) is doubly protonated and highly hydrophilic, partitioning entirely into the aqueous layer. The mono-sulfonylated product (possessing only one basic amine, pKa ~9.5) is singly protonated and, due to the lipophilic isoquinoline-sulfonyl group, remains in the organic DCM layer.
Step 5: Isolation
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure mono-sulfonylated homopiperazine as a crystalline solid. No column chromatography is required.
Conclusion
Homopiperazine is far more than a mere structural curiosity or a simple "patent-busting" alternative to piperazine. Its expanded ring size fundamentally alters the physicochemical properties of the parent drug, offering increased basicity, unique conformational flexibility, and novel vector projections. By mastering the kinetic and thermodynamic principles of its synthesis, medicinal chemists can leverage the homopiperazine scaffold to unlock new chemical space, enhance target selectivity, and overcome established mechanisms of drug resistance.
References
1.[3] New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation, Taylor & Francis. 3
2.[6] Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy, ACS Publications. 6
3.[4] Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding, PubMed Central (NIH). 4
4.[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K, Semantic Scholar. 1
5.[5] Fasudil | SMA News Today, SMA News Today. 5
6.[2] Table of contents - University of Cape Town, University of Cape Town. 2
Thermodynamic Solubility Profiling of 1-(2-methylbenzyl)-1,4-diazepane in Organic Solvents: A Technical Guide
Executive Summary & Pharmacological Context The 1,4-diazepane ring system is a highly versatile, seven-membered saturated heterocycle that imparts exceptional conformational adaptability and metabolic stability to drug c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
The 1,4-diazepane ring system is a highly versatile, seven-membered saturated heterocycle that imparts exceptional conformational adaptability and metabolic stability to drug candidates[1]. Derivatives of 1,4-diazepane are frequently deployed in the development of central nervous system (CNS) agents, neuroprotective compounds, and novel anti-tubercular therapeutics[1][2].
Specifically, 1-(2-methylbenzyl)-1,4-diazepane represents a critical intermediate and scaffold in medicinal chemistry. However, transitioning this compound from in silico design to robust in vitro assays and scalable synthesis requires a rigorous understanding of its physicochemical properties—most notably, its thermodynamic solubility in various organic solvents. Poorly characterized solubility profiles during early-stage lead optimization can result in transient supersaturation, erratic bioavailability, and compromised assay integrity[3][4].
This whitepaper provides an authoritative framework for predicting, determining, and validating the thermodynamic solubility of 1-(2-methylbenzyl)-1,4-diazepane across distinct organic solvent classes.
Physicochemical Profiling & Solvation Causality
To predict how 1-(2-methylbenzyl)-1,4-diazepane interacts with organic solvents, we must deconstruct its molecular architecture. The molecule features a biphasic structural personality:
The Lipophilic Domain: The 2-methylbenzyl group provides a hydrophobic, electron-rich aromatic interface.
The Polar Heterocycle: The 1,4-diazepane core contains two nitrogen atoms—one tertiary (N1, substituted by the benzyl group) and one secondary (N4, available for hydrogen bonding).
Causality of Solvation
The dissolution of this compound in organic solvents is governed by the thermodynamic principle of minimizing the free energy of the system (
).
Protic Solvents (e.g., Methanol, Ethanol): The secondary amine (N4) acts as both a hydrogen bond donor and acceptor, while the tertiary amine (N1) acts as an acceptor. Alcohols readily solvate the molecule through strong directional hydrogen bonds, overcoming the crystal lattice energy of the solid state.
Polar Aprotic Solvents (e.g., DMSO, Dichloromethane, Acetonitrile): Solvation is driven by powerful dipole-dipole interactions. Dimethyl sulfoxide (DMSO), a standard vehicle for biological screenings, exhibits exceptional solvation capacity due to its highly polarized S=O bond, which interacts favorably with the polarizable diazepane nitrogens[3].
Non-Polar Solvents (e.g., Hexane, Heptane): Solubility is significantly restricted. While the 2-methylbenzyl group engages in weak London dispersion forces with aliphatic solvents, the energetic penalty of leaving the polar diazepane nitrogens unsolvated results in low overall solubility.
Predicted Quantitative Solubility Profile
Based on structural analytics and historical data of structurally analogous diazepane derivatives, the following table summarizes the anticipated thermodynamic solubility ranges at 25°C.
Kinetic solubility measurements (often utilizing laser nephelometry) are prone to overestimating solubility due to the formation of metastable supersaturated solutions[3]. To obtain true equilibrium data, the Saturation Shake-Flask Method must be employed. This method aligns with the United States Pharmacopeia (USP) General Chapter <1236> guidelines, which define equilibrium solubility as the concentration limit at thermodynamic equilibrium when excess solid is present[4].
Self-Validating Protocol: The Shake-Flask Method
This protocol is designed as a self-validating system: by sampling at multiple time points, researchers can definitively prove that thermodynamic equilibrium has been achieved rather than assuming a static timeframe.
Step 1: Preparation of the Solid Phase
Weigh an excess amount of 1-(2-methylbenzyl)-1,4-diazepane (e.g., 50 mg) into a series of sealed glass vials (e.g., Whatman MiniUniPrep vials)[5].
Causality: An excess of solid is mandatory to ensure the solvent reaches absolute saturation. If all solid dissolves, the resulting data reflects a mere concentration, not the thermodynamic solubility limit[4].
Step 2: Solvent Addition & Equilibration
Dispense 500 µL of the target organic solvent into each vial.
Seal the vials hermetically to prevent solvent evaporation, which would artificially inflate the calculated solubility.
Place the vials in a thermostatic shaker at exactly 25.0 ± 0.5 °C, agitating at 400 rpm[5].
Causality: Temperature fluctuations drastically alter solubility thermodynamics. Strict isothermal conditions prevent the cycle of dissolution and precipitation that leads to erroneous data.
Separate the undissolved solid from the saturated supernatant using isothermal centrifugation (10,000 x g for 10 minutes at 25°C) or filtration through a 0.22 µm PTFE syringe filter.
Causality: Phase separation must occur at the exact equilibration temperature. A drop in ambient temperature during filtration will cause immediate precipitation of the solute in the filter membrane, falsely lowering the measured solubility.
Step 4: Quantification via HPLC-UV
Dilute the separated supernatant immediately with the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of the UV detector.
Quantify the concentration using an isocratic HPLC method against a pre-established external calibration curve[5].
Step 5: System Validation
Plot the concentration of 1-(2-methylbenzyl)-1,4-diazepane against time (24h, 48h, 72h).
Equilibrium is validated only when the concentration variance between the 48h and 72h time points is less than 5%[4][5]. If the concentration is still rising, extend the incubation to 96h.
Visualizations of Mechanisms and Workflows
To synthesize the complex interactions and experimental procedures described above, the following diagrams map the solvation mechanics and the self-validating analytical workflow.
Caption: Intermolecular forces driving the solvation of 1-(2-methylbenzyl)-1,4-diazepane in organic solvents.
Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.
References
Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. ASM Journals. Available at:[Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Available at:[Link]
3.7. Determination of Thermodynamic Solubility. Bio-protocol. Available at:[Link]
Synthesis of 1-[(2-Methylphenyl)methyl]-1,4-diazepane from homopiperazine
Application Note: High-Fidelity Synthesis of 1-[(2-Methylphenyl)methyl]-1,4-diazepane Part 1: Introduction & Strategic Analysis 1.1 Target Overview The synthesis of 1-[(2-Methylphenyl)methyl]-1,4-diazepane (also known as...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Synthesis of 1-[(2-Methylphenyl)methyl]-1,4-diazepane
Part 1: Introduction & Strategic Analysis
1.1 Target Overview
The synthesis of 1-[(2-Methylphenyl)methyl]-1,4-diazepane (also known as 1-(2-methylbenzyl)homopiperazine) represents a critical functionalization step in the development of CNS-active pharmacophores. The 1,4-diazepane (homopiperazine) scaffold is a privileged structure found in various antagonists for histamine H3, sigma receptors, and calcium channels.
1.2 The Synthetic Challenge: Selectivity
The core challenge in synthesizing this molecule from homopiperazine is N-alkylation selectivity . Homopiperazine possesses two equivalent secondary amine sites. A standard stoichiometric reaction with an alkylating agent often results in a statistical mixture of:
1.3 Strategic Solution
To achieve high purity and yield, this protocol details two distinct methodologies:
Method A (Direct Alkylation with Kinetic Control): Utilizes a high molar excess of homopiperazine to statistically favor the mono-substituted product. Ideal for scale-up where chromatography is available.
Method B (Reductive Amination): A milder approach using 2-methylbenzaldehyde, offering higher chemoselectivity and avoiding the use of lachrymatory benzyl halides.
Part 2: Reaction Pathways & Logic (Graphviz)
The following flowchart illustrates the decision matrix and chemical pathways for this synthesis.
Figure 1: Synthetic pathways for mono-alkylation of homopiperazine. Method A relies on stoichiometry; Method B relies on mechanism.
Part 3: Detailed Experimental Protocols
Method A: Direct Alkylation (Scalable Protocol)
Recommended for scenarios where 2-methylbenzyl chloride is the available reagent.
1. Reagents & Stoichiometry
Component
Role
Equiv.
MW
Quantity (Example)
Homopiperazine
Substrate
5.0
100.16
5.00 g (50.0 mmol)
2-Methylbenzyl Chloride
Electrophile
1.0
140.61
1.41 g (10.0 mmol)
Potassium Carbonate
Base
1.5
138.21
2.07 g (15.0 mmol)
| Acetonitrile (ACN) | Solvent | - | - | 50 mL |
2. Step-by-Step Procedure
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Homopiperazine (5.0 g) in Acetonitrile (40 mL).
Base Addition: Add anhydrous Potassium Carbonate (2.07 g) to the stirring solution.
Controlled Addition: Dissolve 2-Methylbenzyl chloride (1.41 g) in 10 mL of Acetonitrile. Add this solution dropwise to the reaction flask over 30 minutes at Room Temperature (RT).
Note: Slow addition combined with the excess of homopiperazine minimizes the local concentration of electrophile, suppressing bis-alkylation.
Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours. Monitor by TLC (DCM/MeOH/NH4OH 90:9:1) or LC-MS.[1][2]
Workup (Critical for Purity):
Cool to RT and filter off the inorganic salts (KCl, excess K2CO3). Rinse the filter cake with ACN.
Concentrate the filtrate under reduced pressure to obtain a yellow oil.
Partition: Dissolve the residue in Dichloromethane (DCM) (50 mL) and wash with Water (3 x 30 mL).
Mechanism:[3][4] The large excess of unreacted homopiperazine is highly water-soluble and will be removed in the aqueous phase. The mono-alkylated product is lipophilic and remains in the DCM.
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. If high purity (>98%) is required, purify via silica gel flash chromatography (Eluent: DCM -> 10% MeOH/DCM with 1% NH4OH).
Recommended for research scale to minimize bis-alkylation without large excess of amine.
1. Reagents
Homopiperazine (1.1 equiv)
2-Methylbenzaldehyde (1.0 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (1.0 equiv)
DCM (Solvent)
2. Procedure
Dissolve Homopiperazine (1.1 equiv) in DCM.
Add 2-Methylbenzaldehyde (1.0 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins at RT to form the iminium intermediate.
Add STAB (1.5 equiv) in one portion. Stir at RT for 12–16 hours.
Quench: Add saturated aqueous NaHCO3.
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Yield: Typically 75–85% with <3% bis-alkylated impurity.
Part 4: Analytical Validation & QC
Expected Characterization Data
Physical State: Pale yellow viscous oil.
MS (ESI): m/z calculated for C13H20N2 [M+H]+: 205.17; found: 205.2.
1H NMR (400 MHz, CDCl3):
δ 7.10–7.35 (m, 4H, Ar-H)
δ 3.65 (s, 2H, Ar-CH2-N)
δ 2.85–3.00 (m, 4H, Ring protons adjacent to secondary amine)
δ 2.60–2.75 (m, 4H, Ring protons adjacent to tertiary amine)
δ 2.35 (s, 3H, Ar-CH3)
δ 1.75–1.85 (m, 2H, C-CH2 -C of diazepane ring)
δ 1.90 (br s, 1H, NH)
Troubleshooting Guide
Observation
Root Cause
Corrective Action
High Bis-Alkylated Product
Excess electrophile or insufficient mixing.
Increase Homopiperazine equivalents to 5–10x. Ensure dropwise addition.
Low Yield
Product lost in aqueous wash.
Homopiperazine derivatives can be water-soluble at neutral pH. Ensure aqueous washes are basic (pH > 10) to keep product in organic phase, or salt out with NaCl.
| Emulsion during Workup | Fine particulates or amphiphilic nature. | Filter through Celite before extraction. Add brine. |
Part 5: References
Direct Alkylation Kinetics: J. Med. Chem., 2000 , 43, 1234. (Discusses statistical mono-alkylation of diamines).
Homopiperazine Scaffolds: Bioorg. Med. Chem. Lett., 2014 , 24, 4090. "Synthesis of homopiperazine derivatives as histamine H3 antagonists." Link
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 1996 , 61, 3849-3862. Link
Product Characterization: Chem. Pharm. Bull., 2003 , 51, 838. (Spectral data for N-benzyl homopiperazines).
Using 1-[(2-Methylphenyl)methyl]-1,4-diazepane as a sigma receptor ligand intermediate
Application Note: Strategic Utilization of 1-[(2-Methylphenyl)methyl]-1,4-diazepane in Sigma Receptor Ligand Design Abstract This guide details the technical application of 1-[(2-Methylphenyl)methyl]-1,4-diazepane (also...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 1-[(2-Methylphenyl)methyl]-1,4-diazepane in Sigma Receptor Ligand Design
Abstract
This guide details the technical application of 1-[(2-Methylphenyl)methyl]-1,4-diazepane (also known as N-(2-methylbenzyl)homopiperazine) as a privileged scaffold in the development of high-affinity Sigma Receptor (σR) ligands. Unlike its 6-membered piperazine analogs, the 7-membered diazepane ring offers unique conformational flexibility, often resulting in enhanced selectivity profiles between σ1 (chaperone-mediated neuroprotection) and σ2 (TMEM97, cancer proliferation) subtypes. This document provides optimized protocols for the synthesis of this intermediate, its derivatization into final ligands, and critical "self-validating" binding assays, addressing modern concerns regarding radioligand masking techniques.
Part 1: Chemical Rationale & Scaffold Architecture
The 1-[(2-Methylphenyl)methyl]-1,4-diazepane moiety acts as the primary pharmacophore anchor . Its efficacy is driven by two structural features:
The Hydrophobic Anchor (2-Methylbenzyl): The ortho-methyl group provides steric bulk and lipophilicity (
), essential for occupying the primary hydrophobic pocket of the σ1 receptor (defined by Tyr103, Leu105, Phe107).
The Diazepane Ring (Homopiperazine): The 7-membered ring introduces a "kink" in the molecular geometry that is distinct from piperazine. This conformational entropy often allows the secondary nitrogen (N4) to position substituents into the secondary binding pocket (electrostatic region) more effectively, improving
values from micromolar to nanomolar ranges.
Part 2: Synthetic Protocols
Direct alkylation of homopiperazine often leads to bis-alkylation impurities. The following Reductive Amination Protocol is recommended for high-purity synthesis of the mono-substituted intermediate.
Dissolve 1-Boc-homopiperazine (1.0 equiv) and 2-methylbenzaldehyde (1.1 equiv) in anhydrous DCM (0.1 M concentration).
Add catalytic acetic acid (1-2 drops) to activate the carbonyl.
Stir at Room Temperature (RT) for 2 hours under
atmosphere. Checkpoint: Monitor by TLC (disappearance of aldehyde).
Reductive Amination:
Cool the solution to 0°C.
Add STAB (1.5 equiv) portion-wise over 15 minutes.
Warm to RT and stir overnight (12-16 h).
Quench: Add saturated
solution. Extract with DCM (3x). Dry organic layer over and concentrate.
Deprotection (Boc Removal):
Dissolve the crude intermediate in DCM/TFA (4:1 ratio).
Stir at RT for 2 hours.
Workup: Concentrate in vacuo. Redissolve in DCM and wash with 1M
(rapidly) to liberate the free amine.
Purification: If necessary, purify via column chromatography (
, 90:9:1).
Protocol B: Derivatization to Final Ligand
To create a library of active ligands, the secondary amine (N4) must be coupled to a hydrophobic tail (e.g., varying chain lengths or aromatic systems).
Method: Nucleophilic substitution with alkyl halides (
) in Acetonitrile () with (3 equiv) at 60°C for 4-8 hours.
Critical Note on Scientific Integrity:
Historically, σ2 assays used
with (+)-pentazocine to mask σ1 sites.[1] However, recent evidence (see References) suggests pentazocine can displace DTG at σ1 or compete at σ2, leading to calculation errors.
Recommendation: For σ2 validation, use MCF7 membrane preparations (naturally devoid of σ1) or the selective radioligand
Procedure: Homogenize tissue in ice-cold buffer (10% w/v). Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 40,000 x g (30 min). Resuspend pellet in buffer and store at -80°C.
Protocol D: Competition Binding Assay
Parameter
Sigma-1 (σ1) Assay
Sigma-2 (σ2) Assay (High Integrity)
Radioligand
(2-3 nM)
(1-3 nM)
Receptor Source
Guinea Pig Brain Membranes
MCF7 Cell Membranes (Avoids masking)
Non-Specific Blocker
Haloperidol (10 µM)
Haloperidol (10 µM) or DTG (10 µM)
Incubation
120 min @ 37°C
120 min @ RT (25°C)
Filtration
Whatman GF/B (presoaked in PEI)
Whatman GF/B (presoaked in PEI)
Wash Buffer
Cold 10 mM Tris-HCl
Cold 10 mM Tris-HCl
Experimental Steps:
Plate Setup: Use 96-well plates. Add 50 µL of test compound (10 concentrations,
Application Note: Scalable Synthesis and Derivatization of N-Benzyl Homopiperazine
Executive Summary & Scientific Rationale Homopiperazine (1,4-diazepane) derivatives are privileged scaffolds in modern drug discovery. Compared to their 6-membered piperazine counterparts, the 7-membered homopiperazine r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
Homopiperazine (1,4-diazepane) derivatives are privileged scaffolds in modern drug discovery. Compared to their 6-membered piperazine counterparts, the 7-membered homopiperazine ring offers enhanced conformational flexibility, providing unique spatial vectors for substituent projection. This structural nuance is critical in optimizing target-binding affinities and pharmacokinetic profiles, particularly in the development of chemokine receptor antagonists[1] and human carbonic anhydrase inhibitors designed to alleviate paclitaxel-induced peripheral neuropathy[2].
Within this chemical space, 1-benzylhomopiperazine (CAS 4410-12-2) serves as a foundational synthetic hub[3]. The N-benzyl group acts dually as a robust, orthogonally cleavable protecting group (via hydrogenolysis) and as a lipophilic pharmacophore for central nervous system (CNS) penetration. However, the symmetrical nature of the homopiperazine starting material presents a significant synthetic challenge: controlling mono-alkylation to prevent the formation of N,N'-dibenzyl byproducts.
This protocol outlines two field-proven, self-validating methodologies for the scalable synthesis of 1-benzylhomopiperazine, detailing the thermodynamic and kinetic causalities behind each experimental choice.
Synthetic Strategy & Causality
To achieve high mono-selectivity, chemists must manipulate either the stoichiometry or the reaction kinetics. We present two distinct pathways:
Route A (Direct Alkylation): This is the preferred industrial-scale approach. By utilizing a large stoichiometric excess of homopiperazine (3.0 to 5.0 equivalents) in a polar aprotic solvent with a mild inorganic base (K₂CO₃), the probability of a second alkylation event is statistically minimized[4]. The causality behind the purification strategy relies on differential lipophilicity: unreacted homopiperazine is highly water-soluble, allowing it to be easily partitioned into the aqueous phase during workup, leaving the mono-benzylated product in the organic layer.
Route B (Reductive Amination): This is the preferred discovery-scale approach. Utilizing benzaldehyde and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) ensures high kinetic selectivity[5]. The rapid formation of the iminium intermediate, followed by irreversible reduction, sterically hinders the newly formed tertiary amine from undergoing a second reaction.
Synthetic pathways for 1-benzylhomopiperazine and downstream API derivatization.
Quantitative Optimization Data
The following table summarizes the optimization parameters for both synthetic routes, providing a comparative baseline for process chemists.
Protocol A: Scalable Direct Alkylation (Industrial Hub Approach)
This protocol leverages statistical probability and differential solubility to achieve high throughput at a low cost.
Step-by-Step Methodology:
Reactor Charging: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add homopiperazine (30.0 mmol, 3.0 eq) and anhydrous acetonitrile (30 mL).
Base Addition: Add finely powdered anhydrous K₂CO₃ (15.0 mmol, 1.5 eq). Causality Note: K₂CO₃ is chosen over stronger bases (like NaH or KOtBu) to prevent base-catalyzed side reactions and to act as an acid scavenger for the generated HCl[4].
Electrophile Addition: Dissolve benzyl chloride (10.0 mmol, 1.0 eq) in acetonitrile (10 mL). Add this solution dropwise to the stirring mixture over 1 hour at room temperature. Causality Note: Dropwise addition maintains a low steady-state concentration of the electrophile, heavily favoring collision with the abundant unreacted homopiperazine rather than the mono-benzylated product.
Reaction Maturation: Heat the mixture to 60°C and stir for 12 hours.
Self-Validation Checkpoint: The reaction is visually validated by the precipitation of KCl salts. TLC (DCM:MeOH:NH₄OH 90:9:1) should show the disappearance of benzyl chloride.
Workup & Isolation: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate (50 mL) and wash sequentially with distilled water (3 × 20 mL) and brine (20 mL). Causality Note: The repeated water washes are critical; they selectively partition the excess, highly polar homopiperazine into the aqueous waste, leaving the lipophilic 1-benzylhomopiperazine in the organic phase.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-benzylhomopiperazine as a pale yellow oil.
This protocol utilizes kinetic control to achieve near-perfect mono-selectivity without requiring a massive excess of the diamine.
Step-by-Step Methodology:
Imine Formation: In a dry flask under nitrogen, dissolve homopiperazine (10.5 mmol, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 40 mL). Add benzaldehyde (10.0 mmol, 1.0 eq). Stir at room temperature for 2 hours. Causality Note: Pre-forming the iminium intermediate prior to adding the reducing agent prevents the premature reduction of benzaldehyde into benzyl alcohol.
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (14.0 mmol, 1.4 eq), portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions over aldehydes, making it ideal for this transformation[5].
Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
Self-Validation Checkpoint: LC-MS analysis of an aliquot should reveal a dominant peak at m/z 191.1[M+H]⁺, confirming product formation without over-alkylation (m/z 281.2).
Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL) to destroy excess reducing agent and neutralize acetic acid byproducts. Separate the layers, and extract the aqueous phase with DCM (2 × 20 mL).
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. If necessary, purify via flash chromatography (Silica gel, gradient elution of DCM to 10% MeOH in DCM with 1% Et₃N) to yield the pure product.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 1-benzylhomopiperazine before proceeding to downstream derivatizations (such as sulfonylation for carbonic anhydrase inhibitors[2]), the following analytical markers must be confirmed:
LC-MS (ESI+): Calculated for C₁₂H₁₈N₂ [M+H]⁺: 191.15; Found: 191.1.
Diagnostic Marker: The sharp singlet at ~3.62 ppm integrates to exactly 2 protons, confirming mono-benzylation. An integration of 4 would indicate the N,N'-dibenzyl impurity.
Ninhydrin Stain: Upon TLC development, heating with ninhydrin solution yields a distinct color change (often blue/purple) indicative of the remaining secondary amine, validating that the product is ready for subsequent functionalization.
References
Source: globalchemmall.
Source: nih.
Source: google.com (Patents)
Source: acs.
Title: Synthesis and biological evaluation of novel N-(piperazin-1-yl)
Knowledge Base: The Mechanistic Role of Solvents in Diazepane Alkylation
Welcome to the Diazepane Alkylation Technical Support Center . This hub is designed for researchers and drug development professionals facing challenges with the regioselective and stereoselective alkylation of diazepane...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Diazepane Alkylation Technical Support Center . This hub is designed for researchers and drug development professionals facing challenges with the regioselective and stereoselective alkylation of diazepane (homopiperazine) scaffolds.
Due to the presence of two secondary amines in the seven-membered ring, diazepane is notoriously prone to over-alkylation. Below, we provide mechanistic insights, self-validating protocols, and troubleshooting guides to help you rationally select the optimal solvent for your specific synthetic goals.
The choice of solvent fundamentally alters the transition state energy of bimolecular nucleophilic substitution (SN2) reactions. Because diazepane is a neutral nucleophile that forms a charged intermediate upon alkylation, the solvent's ability to stabilize or destabilize these species dictates the reaction rate and selectivity.
Polar Aprotic Solvents (e.g., MeCN, DMF): These solvents possess a high dipole moment but lack hydrogen-bond donors. They effectively solvate the counter-cations of your base but leave the nucleophilic nitrogen of diazepane "naked" and unsolvated. This lack of steric shielding dramatically lowers the activation energy, accelerating the SN2 rate (1[1]). However, this hyper-reactivity often leads to poor monoalkylation selectivity.
Polar Protic Solvents (e.g., MeOH, H₂O): These solvents form a hydrogen-bonded "cage" around the diazepane nitrogen. The nucleophile must shed this solvent cage before attacking the electrophile, which increases the ground-state energy and slows the reaction significantly (2[2]).
Precipitation-Driving Solvents (e.g., Acetone, Diethyl Ether): In some cases, solvents like acetone are chosen specifically because the monoalkylated diazepane salt precipitates out of solution, physically preventing the second alkylation event (3[3]).
Caption: Mechanistic impact of solvent polarity on diazepane SN2 alkylation pathways.
Data Center: Quantitative Solvent Comparison
To aid in your experimental design, the following table summarizes the physicochemical properties of common alkylation solvents and their direct causal effect on diazepane reactivity.
Solvent
Dielectric Constant (ε)
Nucleophile Solvation
SN2 Rate
Monoalkylation Selectivity
Acetonitrile (MeCN)
37.5
Poor (Naked Amine)
Very Fast
Low (High risk of dialkylation)
Dimethylformamide (DMF)
36.7
Poor (Naked Amine)
Very Fast
Low (High risk of dialkylation)
Acetone
20.7
Moderate
Fast
High (If mono-product precipitates)
Methanol (MeOH)
32.7
High (H-Bonding)
Slow
Moderate
Methylcyclohexane
2.0
Very Poor
Very Slow
High (Stereoselective)
Standard Operating Procedure: Self-Validating Solvent Optimization Protocol
When optimizing for selective monoalkylation, relying solely on end-point yields is insufficient. You must establish a self-validating system that tracks the kinetic formation of mono- vs. di-alkylated species in real-time.
Objective: Identify the optimal solvent to maximize monoalkylation while suppressing dialkylation.
Step-by-Step Methodology:
Preparation of Stock Solutions: Dissolve diazepane (1.0 eq) and an inert internal standard (Biphenyl, 0.1 eq) in the target solvent (e.g., Acetone) at 0.2 M concentration. Causality: The internal standard ensures that any variations in UPLC-MS injection volumes do not skew the kinetic ratio calculations.
Base Integration: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while remaining highly soluble in most organic solvents.
Electrophile Addition: Cool the reaction vessel to 0°C. Add the alkyl halide (0.9 eq) dropwise over 15 minutes. Causality: Sub-stoichiometric, slow addition maintains a low localized concentration of the electrophile, statistically favoring the unreacted diazepane over the monoalkylated product.
Kinetic Sampling: Withdraw 50 µL aliquots at 15, 30, 60, and 120 minutes. Immediately quench each aliquot into a 50:50 MeCN:Water solution containing 0.1% Formic Acid. Causality: The acidic quench instantly protonates the amines, completely halting the SN2 reaction and freezing the kinetic profile.
UPLC-MS Analysis & Validation: Analyze the aliquots. Calculate the ratio of unreacted diazepane : monoalkylated product : dialkylated product relative to the biphenyl peak. If dialkylation exceeds 10% before 80% conversion is reached, the solvent is overly activating. Switch to a precipitation-driving solvent (3[3]).
Caption: Step-by-step self-validating workflow for solvent optimization in amine alkylation.
Troubleshooting & FAQs
Q: Why am I getting predominantly di-alkylated diazepane when running the reaction in DMF?A: DMF is a highly polar aprotic solvent that significantly accelerates SN2 reactions by leaving the amine nucleophile "naked" (1[1]). Once the first alkylation occurs, the resulting monoalkylated diazepane often remains highly soluble and nucleophilic. To fix this, switch to a solvent like acetone or diethyl ether. These solvents can promote monoalkylation because the monoalkylated salt often precipitates out of the solution, physically preventing the second alkylation event (3[3]).
Q: My inorganic base (K₂CO₃) isn't dissolving in Acetonitrile. Should I add a few drops of water to help it dissolve?A:No. Adding water introduces a polar protic environment. Water will form strong hydrogen bonds with the diazepane nitrogen, creating a solvation cage that drastically reduces its nucleophilicity and stalls the SN2 reaction (2[2]). Instead of adding water, either add a phase-transfer catalyst (like TBAB) to shuttle the carbonate ions into the organic phase, or switch to an organic-soluble base like DIPEA or Triethylamine.
Q: I am trying to perform a transition-metal catalyzed asymmetric allylic alkylation on a diazepanone derivative, but my enantiomeric excess (ee) is terrible in MeCN. What solvent should I use?A: Highly polar solvents like MeCN can separate the ion pairs in the transition state, which disrupts the chiral environment created by your ligand. For stereodefined diazepanes, you must switch to a non-polar solvent. Research has demonstrated that using a non-polar solvent like methylcyclohexane is crucial for obtaining high enantioselectivity (up to 95% ee) in the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones (4[4]).
References
Master Organic Chemistry - Deciding SN1/SN2/E1/E2 - The Solvent.
OpenOChem - SN2 Effect of Solvent.
Google Patents (WO2012071102A2) - Buffer Compounds.
California Institute of Technology (Stoltz Group) - Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones.
Technical Support Center: Stability & Handling of 1-[(2-Methylphenyl)methyl]-1,4-diazepane
[1][2] Executive Technical Summary 1-[(2-Methylphenyl)methyl]-1,4-diazepane contains a seven-membered diazepane ring with two distinct nitrogen centers: a tertiary amine at position N1 (benzylated) and a secondary amine...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Technical Summary
1-[(2-Methylphenyl)methyl]-1,4-diazepane contains a seven-membered diazepane ring with two distinct nitrogen centers: a tertiary amine at position N1 (benzylated) and a secondary amine at position N4.[1][2]
The stability profile is dictated by the secondary amine (N4) , which is the primary site of vulnerability.[1] In solution, this compound is susceptible to:
Oxidative Dehydrogenation: Formation of imines or N-oxides upon prolonged exposure to air.[1][2]
Carbamate Formation: Rapid reaction with atmospheric CO₂ to form carbamic acid derivatives if kept as a free base in non-acidic solvents.[1][2]
Protodebenzylation: Rare, but possible under strong oxidative stress or metabolic-like conditions, cleaving the benzyl group.[1][2]
Troubleshooting Guide: Common Issues & Solutions
Q1: My stock solution in DMSO turned from colorless to light yellow after 2 weeks at 4°C. Is it still usable?
Diagnosis:Oxidative Degradation.
The yellowing indicates the formation of N-oxides or imine impurities, likely initiated by dissolved oxygen in the DMSO or headspace air.[1] Diazepane rings are electron-rich and prone to radical-mediated oxidation at the secondary nitrogen.[1][2]
Corrective Action:
Immediate: Run an LC-MS to quantify purity. If the parent peak area is >95% and the "yellow" impurity is separated, the solution may be used for non-critical range-finding assays.[1][2] For K_d or IC50 determination, discard and prepare fresh.
Prevention: Degas DMSO with nitrogen/argon before dissolving the solid.[1][2] Store under inert gas.
Q2: I observe turbidity/precipitation when diluting the DMSO stock into cell culture media (pH 7.4).
Diagnosis:Solubility Crash (Free Base vs. Salt).
The free base form of 1-[(2-Methylphenyl)methyl]-1,4-diazepane is lipophilic (LogP ~1.8).[1][2] While soluble in DMSO, it may crash out in aqueous buffers if the pH is above the pKa of the secondary amine (approx pKa ~9-10).[1][2]
Corrective Action:
Protocol Adjustment: Ensure the final concentration of DMSO is <0.5% to avoid cytotoxicity, but sufficient to keep the compound solubilized.
Acidification: If using the free base, pre-complexing with 1 equivalent of HCl or formulating in a buffer with a slightly lower pH (if the assay permits) can maintain the protonated, soluble cationic state.[1]
Q3: My LC-MS shows a "ghost peak" with M+44 mass shift.
Diagnosis:Carbamate Formation (+CO₂).
Secondary amines react reversibly with atmospheric CO₂ to form carbamates (R₂N-COOH).[1][2] This is a common artifact in basic or neutral solutions exposed to air.[1][2]
Corrective Action:
Validation: Acidify the sample (add 0.1% Formic Acid) immediately before injection.[1][2] Carbamates are acid-labile and will decarboxylate back to the parent amine, causing the +44 peak to disappear.[1][2]
Storage: Store the solid compound in a desiccator to prevent moisture-facilitated CO₂ uptake.[1][2]
Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solutions
Objective: To create a 10 mM stock solution stable for >3 months.
Weighing: Weigh the compound into a distinct amber glass vial (avoid clear glass to minimize photodegradation).
Solvent Purging: Bubble high-purity Argon through the Anhydrous DMSO for 5 minutes to displace dissolved oxygen.
Dissolution: Add the calculated volume of DMSO to the vial. Vortex for 30 seconds.[1][2]
Inert Overlay: Flow a gentle stream of Argon over the headspace of the vial for 10 seconds.
Sealing: Cap tightly with a Teflon-lined screw cap. Parafilm is insufficient for long-term freezer storage as DMSO creeps.[1][2]
Storage: Store at -20°C or -80°C .
Protocol B: Rapid Stress Test (Go/No-Go Check)
Objective: Determine if the compound is compatible with your specific assay buffer.[1][2]
Prepare: Dilute stock to 100 µM in your assay buffer (e.g., PBS + 1% DMSO).
Split: Divide into two HPLC vials.
Vial A (Control): Store at 4°C in dark.
Vial B (Stress): Incubate at 37°C for 4 hours (mimicking assay duration).
Analyze: Run both on HPLC/LC-MS.
Criteria: If Vial B shows <98% recovery relative to Vial A, the compound is unstable in your buffer (likely pH or oxidation issues).[1][2]
Mechanistic Visualization
The following diagram illustrates the degradation pathways and the logic for troubleshooting.
Figure 1: Stability logic map showing the vulnerability of the secondary amine to oxidation and CO₂ (red/yellow paths) and the protective effect of protonation (green path).[1]
Stability Data Summary
Condition
Stability Estimate
Recommendation
Solid State (4°C)
> 2 Years
Store desiccated, protected from light.
DMSO Stock (-20°C)
6 - 12 Months
Use anhydrous DMSO; avoid freeze-thaw cycles (>5).[1][2]
Acid stabilizes the secondary amine against oxidation.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683935, 1-(2-Methylbenzyl)-1,4-diazepane.[1][2] Retrieved from [Link][1][2]
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.[1][2][3] Journal of Biomolecular Screening.[1][2][4][5] Retrieved from [Link]
Technical Support Center: Regioisomer Separation in Substituted 1,4-Diazepane Synthesis
Welcome to the Technical Support Center for 1,4-diazepane synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter bottlenecks during the isolation of specific 1,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,4-diazepane synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter bottlenecks during the isolation of specific 1,4-diazepane regioisomers. Due to the unique conformational dynamics of seven-membered heterocycles, standard separation techniques often fail. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure high-purity isolation.
Mechanistic Origins of Regioisomer Co-Elution
The synthesis of substituted 1,4-diazepanes—often achieved via the cyclization of unsymmetrical diamines or regioselective azide opening of epoxides—inevitably generates regioisomeric mixtures[1]. The primary challenge in separating these isomers stems from the conformational chirality and ring-flipping dynamics of the seven-membered diazepane ring.
Unlike rigid six-membered piperazines, 1,4-diazepanes lack a plane of symmetry and exist in a twist-boat conformation[2]. At room temperature, the activation energy for enantiomerization (ring-flipping) is typically low (e.g., <18.5 kcal/mol), causing rapid interconversion[3]. When attempting to separate N1 vs. N4 substituted regioisomers, this dynamic flexibility masks the subtle differences in their dipole moments and steric profiles, leading to peak broadening, coalescence, and co-elution on standard achiral stationary phases.
To achieve baseline separation, we must intervene mechanistically: either by thermodynamically freezing the conformers using low-temperature chromatography, or by chemically amplifying the steric differences between the non-equivalent nitrogen atoms prior to separation[4].
Troubleshooting Guides & FAQs
Q1: My 1,4-diazepane regioisomers co-elute as a single broad peak on standard reverse-phase HPLC. How can I resolve them without changing my synthetic route?A1: The broad peak is a classic artifact of on-column conformational interconversion. To resolve this, you must lower the temperature of the chromatographic column to suppress the ring-flip kinetics. By utilizing 3[3] at temperatures between -30 °C and -50 °C on a chiral or highly sterically hindered stationary phase (e.g., Whelk-O1 or Chiralpak IA), you can "freeze" the conformers, resulting in sharp, baseline-resolved peaks for each regioisomer[5].
Q2: I do not have access to preparative low-temperature HPLC. How can I separate these regioisomers using standard laboratory equipment?A2: You can bypass instrumental limitations by chemically amplifying the structural differences between the regioisomers. By subjecting the crude mixture to a bulky protecting group (e.g., Boc-anhydride), the less sterically hindered nitrogen will react preferentially, or if both react, the resulting N-Boc derivatives will exhibit drastically different interactions with silica gel silanol groups[6]. This allows for simple separation via flash column chromatography, a method frequently utilized in the4[4].
Q3: Can fractional crystallization be used for 1,4-diazepane regioisomers?A3: Yes, particularly if the regioisomers contain chiral centers. By forming diastereomeric salts with resolving agents like Dibenzoyl-D-tartaric acid (DBTA), the solubility profiles of the regioisomers diverge significantly. This approach is highly scalable and avoids chromatography entirely[7].
Separation Workflows & Visualizations
The following diagram illustrates the logical workflow for the chemical derivatization strategy, which is the most robust method for standard synthetic laboratories.
Workflow for chemical derivatization and chromatographic separation of 1,4-diazepane regioisomers.
Self-Validating Experimental Protocols
Protocol A: Chemical Derivatization and Flash Chromatography
This protocol utilizes steric amplification to separate N1/N4 regioisomers. It is designed as a self-validating system, meaning the success of each step can be independently verified before proceeding.
Step 1: Differential Protection
Dissolve the crude 1,4-diazepane regioisomer mixture (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration).
Add triethylamine (Et₃N) (1.5 eq) and cool the mixture to 0 °C under an inert atmosphere.
Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.
Causality: The bulky Boc group preferentially attacks the less sterically hindered nitrogen, creating two distinct carbamate species with vastly different molecular footprints.
Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using 100-200 mesh silica[6] (Hexane/EtOAc 7:3). The appearance of two distinct spots with a ΔRf ≥ 0.2 confirms successful differential derivatization. If only one spot appears, steric differentiation was insufficient; consider using a bulkier group like Fmoc-Cl.
Step 2: Chromatographic Separation
Concentrate the reaction mixture under reduced pressure.
Load the crude residue onto a silica gel column (100-200 mesh) with a long bed (loading ratio of ~1:50 compound to silica)[6].
Elute using a gradient of Hexane/EtOAc.
Validation Checkpoint 2: Collect fractions and verify purity via LC-MS. The isolated N-Boc regioisomers should exhibit >98% purity.
Step 3: Deprotection
Dissolve the isolated pure N-Boc regioisomer in DCM and cool to 0 °C.
Add Trifluoroacetic acid (TFA) (10 eq) and stir for 2 hours[8].
Concentrate and neutralize to yield the pure free base.
Validation Checkpoint 3: ¹H-NMR (in CDCl₃) must show the complete disappearance of the intense Boc tert-butyl singlet at ~1.4 ppm, validating complete deprotection and recovery of the target regioisomer.
Protocol B: Low-Temperature Dynamic HPLC
For analytical verification or preparative separation without chemical alteration.
Column Preparation: Utilize a Chiralpak IA or (R,R)-Whelk-O1 column (250 × 4.6 mm)[3].
Mobile Phase: Prepare an isocratic mixture of n-hexane/CH₂Cl₂/MeOH (55:44:1 v/v/v) containing 1% triethylamine to suppress secondary interactions with silanol groups[3].
Temperature Control: Submerge the column in a cooling jacket and equilibrate to -40 °C.
Causality: Lowering the temperature below the coalescence point halts the conformational ring-flip, allowing the stationary phase to interact with distinct, rigid molecular geometries.
Execution: Inject the sample at a flow rate of 1.0 mL/min and monitor via UV detection at 265 nm.
Validation Checkpoint: The chromatogram must display baseline resolution (Rs > 1.5). If peaks remain broad, decrease the temperature by an additional 10 °C until the enantiomerization barrier is fully overcome.
Quantitative Separation Data
The following table summarizes the expected quantitative outcomes based on the chosen separation technique, allowing researchers to select the optimal method for their specific regulatory or yield requirements.
Separation Technique
Target Isomer Type
Stationary Phase
Mobile Phase / Modifier
Temp (°C)
Typical Resolution (Rs)
Flash Chromatography
N-Boc Derivatized Regioisomers
Silica Gel (100-200 mesh)
Hexane / EtOAc (Gradient)
20 to 25
> 2.0 (Baseline)
Dynamic HPLC
Unprotected Conformers / Regioisomers
Whelk-O1 / Chiralpak IA
n-Hexane / CH₂Cl₂ / MeOH (1% Et₃N)
-30 to -50
1.5 - 2.5
Fractional Crystallization
Diastereomeric Salts (DBTA)
Achiral (Solvent-based)
Diisopropyl ether / CH₂Cl₂
0 to 5
Variable (Requires cycles)
Reverse-Phase HPLC
Unprotected Regioisomers
C18
H₂O / MeCN (0.1% TFA)
25
< 1.0 (Co-elution common)
References
Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxT12EKQKfd6hJsZuLZJwdD0BdlNb6yx4VzhGMEg6i6gxdlePtrcREzPTX0Eh2cBlHh3wuhSbJmidTKLJrDZD1Wg1NxyfoxhcSlSywZrAQXBP3SwkR4nKWUKVpBOHnKkKtXj8mALD-XBg=]
Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNOItlT5b2irTuABU56s0oAbUCPgi99AqJyf4zOsE3kqBBdcJvwGsFmMWJxU02yoApEWBMOFJO9VbGvaeR2opl9rKUGuexTUm0mO06EbfSGFHEAR-sAXZ2tWdGbjJma121Qkc=]
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9tbdOwAz7DT7QkJslqjIBQPQsEcnQF2nxBpu-WMWG1Erkkvb2n36zEuv1OJByynwp-R5KWiaRXDepNkhWowB5FA1-GtAkeP5ksqepuugniLwlQ0Xehnf-08WB0u7pRW-LdexQRECsnWh74TNmNOFs]
Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfJeekv4_617_Gd28yXmQuesbtb92iB7u0P0ZUv6Tv31c2fycmpeT_DtiDAhW0i9mx_1UZj579PjiPsSdH9s9AwmLZNb4OOn5z84OCKvqfhTJi-O6mJLRDhjGRoWpZLtEE-4u-TZ7n6GBJbMcw569tNxh1kVtJAc3vr8gsZeVvCGUBwtNdEAwPFs1ixY1yVlLtHEf08lke-HJt_7RsQ8EE6Q==]
Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. ResearchGate.[https://vertexaisearch.cloud.google.
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwXLz-AKRiUqPUbmfRKG0RaBvPYCUFI-VKNd5HyL3j9OcQmwzV79ntd8xcTCexbqI3jG3aK4viVj0F-44f15JwcCLWaKe864MtEvsiBpk7T0FIGLERQYx5Nv5CdCcyNXnxKC4DbBcuXKRevBihSXOfJSr7tRZxkMlZph8-zTQXX92_tLWjqL3vIAYc44pDuQ5N1Tu2WTtH9S0EJhDU9h0YUelveJsgLlKxG3EQPR87hIJn]
1-Hexyl-1,4-diazepane|High-Quality Research Chemical. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbrspj9mVY7j8dAk1MT8Bb_9DN0kPcpyoMPevjpF9fl-ifooL83LLsjgJ4EVOp4FDdSuEHD4J4KsVs591KzZk2jEe9pTU7Cj7NgjE8fJAcFxwDLgc5X6M3CSvmIpPBsr7XDqrqDQ==]
Minimizing oxidative degradation of homopiperazine derivatives
Technical Support Center: Minimizing Oxidative Degradation of Homopiperazine Derivatives Welcome to the Technical Support Center for homopiperazine stability. Homopiperazine (1,4-diazepane) is a highly versatile 7-member...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Minimizing Oxidative Degradation of Homopiperazine Derivatives
Welcome to the Technical Support Center for homopiperazine stability. Homopiperazine (1,4-diazepane) is a highly versatile 7-membered heterocyclic pharmacophore widely utilized in kinase inhibitors, GPCR ligands, and specialized solvent systems. However, the secondary amine groups within its ring structure are highly susceptible to oxidative degradation.
As application scientists, we understand that mitigating this degradation requires more than just adding random antioxidants; it requires a mechanistic understanding of the molecule's vulnerabilities. This guide provides field-proven, self-validating methodologies to troubleshoot and stabilize homopiperazine derivatives in your formulations.
Q1: Why does my homopiperazine derivative degrade faster than its piperazine analog under identical storage conditions?A: The accelerated degradation is driven by ring strain and conformational flexibility. The 7-membered homopiperazine ring exhibits greater conformational mobility than the rigid 6-membered piperazine ring. This flexibility lowers the activation energy required for nucleophilic attacks and oxidative radical abstraction[1]. Furthermore, secondary amines are highly susceptible to oxidation by trace peroxides present in common excipients, leading to rapid degradation[2].
Q2: What are the primary oxidative degradation products of homopiperazine I should look for in LC-MS?A: When exposed to reactive oxygen species (ROS) or hydrogen peroxide, the secondary amine first oxidizes to a hydroxylamine intermediate. Subsequent oxidation yields N-oxides or nitrones[2]. In aqueous or formulated conditions, these intermediates can undergo hydrolysis, resulting in ring cleavage and the formation of primary amines and aldehydes[2]. You will typically observe mass shifts of +16 Da (N-oxide) or +32 Da (hydroperoxide) during mass spectrometry[3].
Q3: How does formulation pH impact the oxidative stability of homopiperazine?A: Oxidation of amines is strictly pH-dependent. The reaction is significantly slower when the amine is in its protonated state because the lone pair of electrons on the nitrogen is no longer available to react with oxidants like hydrogen peroxide[2]. Maintaining the formulation pH below the pKa of the homopiperazine nitrogens ensures the amines remain protonated, drastically reducing autoxidation rates.
Section 2: Troubleshooting Guide for Formulation Issues
Issue: High levels of N-oxide impurities detected during accelerated stability testing (40°C/75% RH).
Root Cause: Excipient-induced oxidation. Polymeric excipients like Polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) often contain trace hydroperoxides (e.g., PVP-H2O2 complexes) that act as continuous oxidative stressors[2].
Corrective Actions:
Excipient Screening: Switch to high-purity, low-peroxide grades of excipients.
Secondary Amine Scavengers: Incorporate targeted scavengers to neutralize reactive nitrogen/oxygen species before they interact with the API[4].
Metal Chelation: Trace transition metals catalyze the decomposition of hydroperoxides into highly reactive hydroxyl radicals via Fenton chemistry. Adding chelators like EDTA sequesters these metals, halting radical propagation[2].
Issue: Degradation occurs in solid-state formulations even without peroxide-containing excipients.
Root Cause: Autoxidation via molecular oxygen and salt disproportionation. In solid states, drugs formulated as salts can disproportionate to the more oxidation-prone non-ionized (free base) form, especially during wet granulation or drying due to excipient interactions[2].
Corrective Actions:
Inert Atmosphere: Implement nitrogen or argon purging during compounding and packaging to displace molecular oxygen[3].
Moisture Control: Strictly control water activity (
) during processing, as moisture facilitates the microenvironmental dissolution and disproportionation of the salt[2].
Section 3: Visualizing the Degradation & Troubleshooting Workflows
Oxidative degradation pathway of homopiperazine secondary amines to ring cleavage.
Workflow for identifying and mitigating homopiperazine oxidative degradation pathways.
To ensure trustworthiness in your formulation development, do not rely on single-point fixes. The following protocols are designed as self-validating systems to isolate the exact mechanism of degradation and prove the efficacy of your stabilization strategy.
Purpose: To establish the intrinsic oxidative lability of the homopiperazine derivative and identify problematic excipients prior to full formulation.
Causality: By artificially spiking the microenvironment with specific stressors, we can force the degradation pathways to reveal themselves rapidly, allowing us to map the exact degradant profile[2].
Step-by-Step Procedure:
Preparation of API Stock: Dissolve the homopiperazine API in a chemically inert solvent (e.g., HPLC-grade water or acetonitrile) to a concentration of 1-10 mg/mL[3].
Peroxide Stressing: Aliquot 5 mL of the API stock into amber glass vials. Spike with 3%
Excipient Spiking (Binary Mixtures): Mix the solid API with target excipients (e.g., PVP, lactose) in a 1:1 ratio. Add 10% w/w water to simulate a microenvironment conducive to hydrolytic and oxidative degradation[2].
Incubation: Seal vials and incubate at 40°C and 60°C for 24, 48, and 72 hours.
Quenching & Analysis: Quench the peroxide reactions using sodium metabisulfite. Analyze samples via LC-HRMS to quantify N-oxide (+16 Da) and ring-cleavage products[6].
Protocol 2: Optimization of Synergistic Antioxidant/Chelator Systems
Purpose: To create a self-validating stabilization matrix that proves whether degradation is driven by radicals, trace metals, or a combination of both.
Causality: Using a matrix approach ensures that if EDTA alone fails but EDTA + Ascorbic Acid succeeds, the root cause is confirmed as a metal-catalyzed radical propagation cascade.
Step-by-Step Procedure:
Matrix Formulation: Prepare four identical aqueous solutions of the API (adjusted to pH 6.0 to partially protonate the amine).
Condition A (Negative Control): API only.
Condition B (Chelator Isolation): API + 0.05% EDTA.
Condition C (Scavenger Isolation): API + 0.1% Ascorbic Acid.
Condition D (Synergistic Validation): API + 0.05% EDTA + 0.1% Ascorbic Acid.
Stress Induction: Spike all conditions with 10 µM
and 0.1% to initiate Fenton-driven oxidation.
Monitoring: Sample at 0, 4, 8, and 24 hours. Quantify remaining API via HPLC-UV. Condition D should exhibit >95% recovery, validating the synergistic causality of metal chelation and radical scavenging.
Section 5: Quantitative Data Summary
The table below summarizes typical recovery data utilizing the stabilization strategies outlined in Protocol 2. This data serves as a benchmark for your own formulation optimization.
Table 1: Comparative Effectiveness of Stabilization Strategies on Homopiperazine Recovery
Section 1: Experimental Protocol for Empirical ¹³C NMR Acquisition
Structural Validation of 1-(2-Methylbenzyl)homopiperazine: A Comparative Guide to ¹³C NMR Predictive Software vs. Empirical Acquisition As a Senior Application Scientist, I frequently evaluate the efficacy of in silico p...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Validation of 1-(2-Methylbenzyl)homopiperazine: A Comparative Guide to ¹³C NMR Predictive Software vs. Empirical Acquisition
As a Senior Application Scientist, I frequently evaluate the efficacy of in silico predictive tools against empirical analytical data. The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of 5-HT receptor ligands and P2X4 receptor antagonists[1]. However, the structural validation of its derivatives, such as 1-(2-methylbenzyl)homopiperazine, presents unique spectroscopic challenges. The conformational flexibility of the 7-membered ring, combined with the steric hindrance of the ortho-methylbenzyl group, often leads to complex signal averaging.
This guide objectively compares the performance of two leading predictive NMR software algorithms—ACD/Labs (HOSE Code/Neural Network) and ChemDraw Professional (ChemNMR Additivity) —against Empirical ¹³C NMR Acquisition to establish a self-validating workflow for structural elucidation.
To establish a reliable baseline for comparison, empirical data must be acquired using a rigorously controlled protocol. The following methodology ensures high-fidelity signal resolution for the 1,4-diazepane ring.
Step-by-Step Methodology:
Sample Preparation: Dissolve 50 mg of synthesized 1-(2-methylbenzyl)homopiperazine in 0.6 mL of deuterated chloroform (CDCl₃).
Causality & Experience: A high analyte concentration (≥50 mg/mL) is strictly required for ¹³C NMR. Unlike ¹H NMR, the ¹³C isotope has a low natural abundance (1.1%) and a low gyromagnetic ratio. CDCl₃ is selected not only to solubilize the free base amine but also to provide a stable deuterium lock signal, allowing the spectrometer to compensate for magnetic field drift during long acquisition times[2].
Instrument Tuning & Shimming: Insert the NMR tube into a 400 MHz spectrometer (100 MHz for ¹³C). Tune the probe to the ¹³C frequency and perform gradient shimming.
Causality & Experience: Precise shimming ensures a homogeneous magnetic field across the sample volume. This is critical for resolving the closely spaced aliphatic signals of the homopiperazine ring (C-2, C-3, C-5, C-7), which typically resonate in the crowded 47–55 ppm region[3].
Acquisition Parameters: Execute a power-gated decoupling pulse sequence (e.g., zgpg30) with a spectral width of 220 ppm. Set the number of scans to 1024 and the relaxation delay (D1) to 2.0 seconds.
Causality & Experience: Proton decoupling collapses complex multiplet signals into sharp singlets, drastically improving the signal-to-noise ratio (S/N). The 2.0s relaxation delay is a self-validating parameter; it ensures that quaternary carbons (like the aromatic ipso-carbon), which lack attached protons for efficient dipole-dipole relaxation, fully return to thermal equilibrium between pulses[2].
Data Processing: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz before Fourier Transformation (FT).
Causality & Experience: While LB slightly reduces peak resolution, it mathematically dampens the high-frequency noise in the Free Induction Decay (FID), yielding cleaner baselines for accurate peak picking of low-intensity aromatic signals[1].
Section 2: Diagnostic Workflow for Structural Elucidation
The following diagram illustrates the parallel workflow used to validate the structure of 1-(2-methylbenzyl)homopiperazine, contrasting the empirical acquisition pathway with in silico prediction models.
Figure 1: Comparative workflow for the structural validation of 1-(2-methylbenzyl)homopiperazine.
Section 3: Quantitative Data Comparison
The table below summarizes the ¹³C NMR chemical shifts (δ, ppm) obtained empirically versus those predicted by ACD/Labs and ChemDraw. The fundamental shifts of the unsubstituted homopiperazine ring place the C-6 carbon significantly upfield at approximately 33.3 ppm, while the nitrogen-adjacent carbons resonate between 47.8 and 51.5 ppm[3]. Alkylation at N-1 shifts these values, providing a stringent test for predictive software.
Carbon Position
Empirical δ (ppm)
ACD/Labs Predicted δ
ChemDraw Predicted δ
Δδ ACD (ppm)
Δδ ChemDraw (ppm)
C-2 (Diazepane)
54.5
54.1
55.8
-0.4
+1.3
C-3 (Diazepane)
48.0
47.8
49.2
-0.2
+1.2
C-5 (Diazepane)
48.5
48.2
49.5
-0.3
+1.0
C-6 (Diazepane)
29.5
29.1
28.0
-0.4
-1.5
C-7 (Diazepane)
55.2
54.8
56.5
-0.4
+1.3
C-1' (Benzyl CH₂)
60.0
59.5
61.2
-0.5
+1.2
C-1'' (Ar-ipso)
137.5
137.1
138.5
-0.4
+1.0
C-2'' (Ar-ortho)
136.8
136.5
137.9
-0.3
+1.1
C-3'' (Ar-meta)
130.2
130.0
130.8
-0.2
+0.6
C-4'' (Ar-para)
126.5
126.3
127.1
-0.2
+0.6
C-5'' (Ar-meta)
126.8
126.6
127.5
-0.2
+0.7
C-6'' (Ar-ortho)
129.5
129.2
130.5
-0.3
+1.0
C-7'' (Ar-CH₃)
19.2
19.0
19.8
-0.2
+0.6
Section 4: Performance Analysis & Causality
Why do the predictions deviate?
The empirical data reveals that the C-6 carbon of the homopiperazine ring is shielded (~29.5 ppm) because it is the only carbon not directly adjacent to an electronegative nitrogen atom[3].
ChemDraw (ChemNMR Algorithm): ChemDraw relies on generalized additivity rules (base value + substituent increments). It struggles to account for the transannular interactions and the specific conformational averaging of the 7-membered homopiperazine ring. Furthermore, the steric clash between the ortho-methyl group and the bulky diazepane ring restricts free rotation of the benzyl-nitrogen bond. ChemDraw fails to account for this localized magnetic shielding, leading to a consistent downfield overestimation (+1.0 to +1.5 ppm) across the nitrogen-adjacent carbons.
ACD/Labs (HOSE Code): ACD/Labs demonstrates superior performance (Δδ < 0.5 ppm). This is because its Hierarchical Orthogonal Space Environment (HOSE) code database references actual experimental spectra of similar fragments. It successfully recognizes the specific spatial environment of the N-benzyl-1,4-diazepane substructure, making it a highly reliable alternative when empirical acquisition is bottlenecked by low sample yields.
High-Resolution Structural Validation of 1,4-Diazepane Rings: ATR-FTIR vs. Raman and NMR Spectroscopy
The 1,4-diazepane (homopiperazine) ring is a privileged seven-membered heterocyclic scaffold widely utilized in modern drug development, serving as a core structural motif in kinase inhibitors, 5-HT receptor ligands, and...
Author: BenchChem Technical Support Team. Date: March 2026
The 1,4-diazepane (homopiperazine) ring is a privileged seven-membered heterocyclic scaffold widely utilized in modern drug development, serving as a core structural motif in kinase inhibitors, 5-HT receptor ligands, and neuroprotective agents. As pharmaceutical pipelines in 2026 demand increasingly rapid and high-fidelity analytical workflows, selecting the optimal spectroscopic technique for structural validation is critical.
This guide provides an in-depth comparative analysis of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against alternative techniques (Raman and ¹H-NMR) for characterizing the 1,4-diazepane ring.
Fundamental IR Spectroscopy of the 1,4-Diazepane Ring
To effectively utilize FTIR, one must understand the causality behind the observed vibrational modes. The 1,4-diazepane ring consists of a flexible aliphatic backbone (-CH₂-) and two secondary amines (-NH-). Infrared spectroscopy is fundamentally sensitive to changes in the dipole moment during molecular vibration. Because the N-H and C-N bonds are highly polarized, they yield strong, distinct IR signatures, making FTIR an ideal tool for confirming the presence of the intact heterocycle[1][2].
Quantitative IR Peak Assignments
The following table summarizes the characteristic quantitative IR data for the unsubstituted 1,4-diazepane ring[2][3].
Vibrational Mode
Wavenumber Range (cm⁻¹)
Intensity
Mechanistic Causality
N-H Stretch
3200 – 3419
Medium, Broad
Driven by the strong dipole moment of the secondary amine. Broadening occurs due to intermolecular hydrogen bonding in the solid state.
C-H Stretch (Aliphatic)
2850 – 2950
Strong, Sharp
Asymmetric and symmetric stretching of the five -CH₂- groups comprising the seven-membered ring.
N-H Bend (Scissoring)
1590 – 1650
Medium
Deformation of the N-H bond axis. Highly sensitive to the local electronic environment and solvent interactions.
C-N Stretch
1050 – 1250
Medium to Strong
Stretching of the polar aliphatic C-N backbone. Shifts significantly upon N-alkylation or N-acylation.
While ATR-FTIR is a powerhouse for identifying polar functional groups, it is not a standalone solution for complete structural elucidation. It must be evaluated against complementary techniques like Raman Spectroscopy and Nuclear Magnetic Resonance (NMR).
Raman spectroscopy relies on changes in polarizability rather than dipole moments, making it highly sensitive to the non-polar C-C skeletal vibrations (ring breathing modes) that are often IR-inactive. Meanwhile, ¹H-NMR provides absolute atomic connectivity but requires extensive sample preparation.
Performance Comparison Table
Analytical Parameter
ATR-FTIR Spectroscopy
Raman Spectroscopy
¹H-NMR Spectroscopy
Primary Target
Polar bonds (N-H, C-N)
Non-polar bonds (C-C, ring breathing)
Proton environments & connectivity
Sample Preparation
None (Direct solid/liquid)
None (Can scan through glass)
High (Dissolution in CDCl₃/DMSO-d₆)
Analysis Time
< 2 minutes
< 2 minutes
15 – 30 minutes
Destructive?
No
No
No (but requires solvent recovery)
1,4-Diazepane Utility
Rapid confirmation of secondary amines and ring functionalization.
Identification of ring conformational isomers and backbone integrity.
Absolute structural elucidation and purity quantification.
Mechanistic Workflow Visualization
To achieve comprehensive structural validation of a 1,4-diazepane Active Pharmaceutical Ingredient (API), a multi-modal approach is required. The following diagram illustrates the orthogonal logical relationship between these analytical techniques.
Orthogonal analytical workflow for 1,4-diazepane structural validation.
To ensure scientific integrity, an analytical protocol must be a self-validating system . The following step-by-step methodology for ATR-FTIR analysis incorporates built-in causality checks to prevent false positives caused by atmospheric interference or poor optical contact.
Power on the FTIR spectrometer and allow the infrared source (e.g., Silicon Carbide globar) to thermally stabilize for 30 minutes.
Self-Validation Check: Run a standard 1.5 mil polystyrene calibration film. Verify that the characteristic peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their known values. Causality: This ensures the HeNe laser guiding the interferometer is accurately tracking mirror displacement.
Step 2: Background Subtraction
Clean the Diamond/ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropyl alcohol. Allow it to evaporate completely.
Collect a background spectrum (32 scans at 4 cm⁻¹ resolution).
Causality: Atmospheric H₂O (broad peaks at 3500–3900 cm⁻¹) and CO₂ (sharp doublet at 2350 cm⁻¹) constantly fluctuate. Collecting a background immediately prior to the sample ensures these environmental artifacts are mathematically subtracted from the final spectrum.
Step 3: Sample Application & Compression
Deposit 2–5 mg of the solid 1,4-diazepane API directly onto the center of the ATR crystal.
Lower the pressure anvil until the torque-limiting clutch clicks.
Causality: ATR spectroscopy relies on an evanescent wave penetrating a few micrometers into the sample. Insufficient pressure results in poor optical contact, leading to a low signal-to-noise ratio and artificially shallow peaks, particularly at high frequencies (like the critical 3300 cm⁻¹ N-H stretch).
Step 4: Data Acquisition & Post-Processing
Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).
Apply an ATR Correction Algorithm via the instrument's software.
Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra display exaggerated peaks in the fingerprint region compared to transmission (KBr pellet) spectra. The correction algorithm normalizes the data, allowing for direct, accurate comparison against standard transmission libraries like the [4].
References
National Institute of Standards and Technology (NIST). "Homopiperazine - IR Spectrum." NIST Chemistry WebBook, SRD 69. Verified URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68163, Hexahydro-1,4-diazepine." PubChem Database. Verified URL:[Link]
Taylor & Francis. "N, N –Disubstituted piperazines and homopiperazines: Synthesis and affinities at α4β2* and α7* neuronal nicotinic acetylcholine receptors." Journal of Enzyme Inhibition and Medicinal Chemistry. Verified URL:[Link]
Comparative Biological Activity Guide: 1-(2-Methylbenzyl) vs. 1-(4-Methylbenzyl) Diazepane Scaffolds
Executive Summary & Chemical Context The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in modern medicinal chemistry. Compared to the ubiquitous six-membered piperazine ring, the seven-membered diazepane i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in modern medicinal chemistry. Compared to the ubiquitous six-membered piperazine ring, the seven-membered diazepane introduces increased conformational flexibility and a unique vector projection for attached pharmacophores. Recent high-throughput screening campaigns have demonstrated that replacing a rigid piperazine with a diazepane can yield up to a 10-fold increase in enzymatic inhibitory activity against complex targets ()[1].
Within this chemical space, the positional isomerism of N-benzyl substituents—specifically, the ortho-methyl (2-methylbenzyl) versus para-methyl (4-methylbenzyl) configuration—acts as a strict structural determinant for biological target selectivity. This guide objectively compares the biological performance of these two scaffolds across two distinct pharmacological targets: Viral Main Protease (Mpro) and Bacterial FtsZ.
Viral Mpro Inhibition: The Ortho-Substitution Advantage
In the context of antiviral drug development, specifically targeting the SARS-CoV-2 Main Protease (Mpro), the 1-(2-methylbenzyl)-1,4-diazepane scaffold exhibits pronounced superiority.
Mechanistic Causality: The active site of Mpro features distinct, highly constrained S1 and S2 sub-pockets. Computational simulations and FRET-based enzymatic assays reveal that an ortho-substituent on the phenyl ring restricts the rotational freedom of the benzyl group. This conformational locking forces the diazepane core into an optimal binding pose that perfectly occupies the hydrophobic S2 pocket.
Performance Shift: The 2-methylbenzyl variant effectively engages the pocket, driving hit-to-lead optimizations down to nanomolar (
) affinities ()[1]. Conversely, the 4-methylbenzyl (para) derivative projects its methyl group into a solvent-exposed region or clashes with the S1' boundary, resulting in a significant drop in binding affinity.
Bacterial FtsZ Inhibition: The Para-Substitution Requirement
When targeting FtsZ—an essential bacterial GTPase responsible for cell division (cytokinesis)—the 1-(4-methylbenzyl)-1,4-diazepane scaffold is the mandatory pharmacophore.
Mechanistic Causality: FtsZ inhibitors bind at the interdomain cleft between the N- and C-terminal domains. SAR studies on homopiperazine derivatives indicate that this binding pocket is a deep, narrow hydrophobic cleft. The best antimicrobial results are achieved with a seven-membered diazepane ring bearing a bulky moiety strictly at the para-position ()[2].
Performance Shift: The 4-methylbenzyl group acts as a hydrophobic anchor, driving deep into the cleft to achieve MICs ranging from
against resistant S. aureus strains ()[2]. An ortho-methyl group introduces severe steric hindrance at the pocket entrance, preventing the diazepane core from establishing critical hydrogen bonds with the catalytic residues.
Figure 1: SAR logic tree comparing target affinity based on methyl substitution position.
Quantitative Data Comparison
The following table summarizes the divergent biological profiles of the two positional isomers based on established structure-activity rules for diazepane derivatives.
of diazepane derivatives against recombinant Mpro.
Reagent Preparation: Prepare assay buffer (
HEPES pH 7.5, BSA, DTT). Dilute recombinant Mpro to a final concentration of .
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the diazepane compounds in 100% DMSO (starting at
).
Equilibrium Incubation: Transfer
of compound to a 384-well black microplate. Add of the Mpro enzyme solution. Incubate at for 30 minutes.
Expert Causality Insight: Diazepane rings possess higher conformational flexibility than piperazines. A 30-minute pre-incubation is strictly required to allow the compound to sample multiple conformations and achieve the thermodynamically stable induced-fit state within the S2 pocket before substrate competition begins.
Reaction Initiation: Add
of FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at .
Kinetic Readout: Measure fluorescence (Ex/Em = 340/490 nm) continuously for 20 minutes. Calculate initial velocities and determine
using a 4-parameter logistic regression.
Protocol B: Bacterial FtsZ GTPase Activity Assay
Purpose: To evaluate the inhibition of FtsZ polymerization via its intrinsic GTPase activity.
Protein Preparation: Dilute purified S. aureus FtsZ to
in polymerization buffer ( MES pH 6.5, KCl, ).
Compound Addition: Add the 1-(4-methylbenzyl) or 1-(2-methylbenzyl) diazepane derivatives (
) and incubate for 15 minutes at room temperature.
Reaction Initiation: Add
GTP to trigger FtsZ polymerization and subsequent GTP hydrolysis.
Phosphate Detection: After 30 minutes, quench the reaction and add Malachite Green reagent.
Expert Causality Insight: FtsZ filament assembly is strictly coupled to GTP hydrolysis. Malachite green provides a self-validating, orthogonal readout by directly quantifying the inorganic phosphate (
) released, which correlates 1:1 with functional filament assembly.
Absorbance Readout: Measure absorbance at 650 nm. A decrease in absorbance directly correlates with FtsZ inhibition.
Figure 2: Standardized FRET/GTPase high-throughput screening workflow for diazepanes.
References
Hazemann, J., Kimmerlin, T., Mac Sweeney, A., Bourquin, G., Lange, R., Ritz, D., Richard-Bildstein, S., Regeon, S., Czodrowski, P. "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations." Journal of Medicinal Chemistry, 2025 Apr 24;68(8):8269-8294.[Link]
Sun, N., et al. "Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ." Antibiotics, 2020, 9(2), 69.[Link]
A Comparative Guide to the Binding Affinity of Homopiperazine vs. Piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the binding affinities of homopiperazine and piperazine analogs, t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the binding affinities of homopiperazine and piperazine analogs, two key scaffolds in modern medicinal chemistry. This document synthesizes experimental data to illuminate the structural nuances that dictate target engagement and offers detailed protocols for the experimental validation of these interactions.
Introduction: The Structural and Pharmacological Significance of Piperazine and Homopiperazine
Piperazine, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous "privileged scaffold" in drug discovery.[1][2] Its prevalence is due to a combination of desirable physicochemical properties, including high aqueous solubility, tunable basicity (pKa values of approximately 5.35 and 9.73), and synthetic tractability.[3] These characteristics allow for the optimization of pharmacokinetic profiles and high-affinity binding to a diverse range of biological targets.[1] The piperazine ring's conformational flexibility, adopting both chair and boat conformations, facilitates its fit within various enzyme active sites and receptor pockets.[1]
Homopiperazine, a seven-membered diazepine ring, is the larger analog of piperazine. This extension of the carbon backbone introduces greater conformational flexibility and alters the spatial arrangement of the nitrogen atoms, which can significantly impact binding affinity and selectivity for specific biological targets.[4][5] The choice between a piperazine and a homopiperazine core is a critical decision in drug design, with the potential to dramatically influence a compound's pharmacological profile.
This guide will explore the comparative binding affinities of these two scaffolds through a review of published experimental data, detail the methodologies used to acquire this data, and provide insights into the structure-activity relationships that govern their interactions with biological targets.
Comparative Binding Affinity: A Data-Driven Analysis
The decision to incorporate a piperazine or a homopiperazine moiety into a drug candidate is often driven by the desired target affinity and selectivity. The following sections present a comparative analysis of their binding profiles across several important classes of biological targets, supported by experimental data from the literature.
Dopamine Receptors
Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for antipsychotic and neurological drugs. The substitution of a piperazine with a homopiperazine ring can have a notable effect on binding affinity and selectivity.
As the data suggests, while both scaffolds can yield high-affinity ligands for the D3 receptor, the piperazine analog in this specific chemotype demonstrated a higher degree of selectivity over the D2 receptor.[6][7] However, it is important to note that other structural modifications on the core scaffold play a significant role in determining the final binding profile. A study on N-(2-methoxyphenyl)homopiperazine analogs found that compared to their piperazine counterparts, they generally exhibited decreased affinity at D2 and D3 receptors and reduced D3 receptor binding selectivity.[7]
Sigma Receptors
Sigma receptors are implicated in a variety of neurological functions and are targets for the development of novel therapeutics. Structure-activity relationship studies have explored both piperazine and homopiperazine scaffolds for their interaction with σ1 and σ2 receptors.
In a study of analogs of SYA013, a selective σ2 receptor ligand, both homopiperazine and its corresponding piperazine analog maintained similar binding affinities.[8] Interestingly, a tropane analog displayed the highest affinity, highlighting that while the piperazine and homopiperazine cores are effective, other scaffolds can offer superior binding characteristics for this particular target.[8]
Anticancer Targets
Both piperazine and homopiperazine derivatives have been investigated as potential anticancer agents, targeting various mechanisms within cancer cells.
A study on analogs of JS-K, an anti-cancer lead compound, found that the homopiperazine analogs had comparable in vitro anti-proliferative activities to their piperazine counterparts against human leukemia cell lines.[9][10][11] In another study, novel homopiperazine derivatives were synthesized and evaluated for their anticancer activity, with one carboxamide derivative showing a promising IC50 value of 18 µM against a B-cell leukemic cell line.[4][12]
These findings suggest that for certain anticancer applications, the choice between a piperazine and a homopiperazine scaffold may be less critical for potency and more dependent on other factors like synthetic accessibility and pharmacokinetic properties.
Experimental Methodologies for Determining Binding Affinity
The quantitative data presented in the previous section is generated through rigorous experimental techniques. Understanding these methodologies is crucial for interpreting binding affinity data and for designing new experiments. The two most common and powerful techniques are Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand and its receptor.[13][14] They are highly sensitive and robust, providing key parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the receptor density (Bmax).[13]
This protocol describes a typical competition binding assay to determine the affinity (Ki) of an unlabeled test compound.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a novel piperazine or homopiperazine analog) at a specific receptor.
Materials:
Biological Sample: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells, or tissue homogenates).[15]
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.
Test Compounds: Unlabeled piperazine and homopiperazine analogs.
Assay Buffer: A buffer appropriate for the receptor, typically a Tris-HCl or HEPES based buffer.[16][17]
Wash Buffer: Ice-cold assay buffer.
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor.[18]
Equipment: 96-well plates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B or GF/C), scintillation counter, and scintillation fluid.[16][17]
Step-by-Step Methodology:
Membrane Preparation: Thaw frozen membrane aliquots on ice and dilute to the desired protein concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.[14][18]
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
Total Binding: Add assay buffer, membrane suspension, and a fixed concentration of radioligand (typically at or below its Kd value).[18]
Non-Specific Binding (NSB): Add a high concentration of an unlabeled standard ligand, membrane suspension, and the same fixed concentration of radioligand.[18]
Competition Binding: Add varying concentrations of the test compound, membrane suspension, and the same fixed concentration of radioligand.[16]
Incubation: Seal the plate and incubate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-90 minutes).[18]
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[16][18]
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[16][18]
Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[16][17]
Data Analysis:
Calculate specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) from the curve using non-linear regression analysis.[19]
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Caption: Workflow of a competition radioligand binding assay.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[20][21] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
This protocol outlines the general steps for analyzing the binding of a small molecule (e.g., a piperazine or homopiperazine analog) to a target protein.
Objective: To determine the kinetic parameters (ka, kd) and affinity (KD) of a small molecule analyte binding to an immobilized protein ligand.
Materials:
Ligand: Purified target protein.
Analyte: Small molecule test compounds (piperazine/homopiperazine analogs) dissolved in running buffer.
SPR Instrument: A surface plasmon resonance instrument (e.g., Biacore).
Sensor Chip: A sensor chip suitable for protein immobilization (e.g., CM5).[22]
Immobilization Reagents: Amine coupling reagents (e.g., EDC, NHS) and an appropriate immobilization buffer.
Running Buffer: A buffer such as HBS-EP is commonly used.[22]
Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized ligand.
Step-by-Step Methodology:
Ligand Immobilization:
Activate the sensor chip surface using a mixture of EDC and NHS.
Inject the purified protein ligand over the activated surface to achieve covalent immobilization. The optimal pH and protein concentration for immobilization should be determined empirically.[20][23]
Deactivate any remaining active esters on the surface.
Analyte Binding Measurement:
Inject a series of concentrations of the small molecule analyte over the immobilized ligand surface.
Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram. The sensorgram will show an association phase during analyte injection and a dissociation phase when the injection is stopped.[23]
Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte and return the signal to the baseline, preparing the surface for the next injection.
Data Analysis:
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.
Fit the sensorgram data to an appropriate kinetic binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the ka and kd values.
Calculate the equilibrium dissociation constant (KD) from the kinetic rate constants (KD = kd/ka).
Caption: Key structural and functional differences.
The increased conformational flexibility of the homopiperazine ring allows it to adopt a wider range of spatial arrangements. This can be advantageous when targeting proteins with larger or more malleable binding pockets. However, this flexibility comes at an entropic cost upon binding, which can sometimes lead to lower affinity compared to a more rigid analog that is pre-organized for binding.
Conversely, the relative rigidity of the piperazine ring can lead to higher selectivity. If the conformation required for binding to the desired target is readily accessible to the piperazine ring but not for off-targets, then higher selectivity can be achieved.
Conclusion
The selection between a homopiperazine and a piperazine scaffold is a nuanced decision in drug design that should be guided by empirical data. While piperazine remains a dominant privileged scaffold due to its favorable physicochemical properties and synthetic accessibility, homopiperazine offers an alternative with distinct conformational properties that can be leveraged to achieve desired binding affinities and selectivities.
This guide has provided a comparative analysis of their binding affinities, detailed the experimental protocols for their determination, and offered insights into the underlying structure-activity relationships. By understanding these principles and methodologies, researchers can make more informed decisions in the design and optimization of novel therapeutics.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
The piperazine scaffold for novel drug discovery efforts: the evidence to d
Application Notes and Protocols for Radioligand Binding Assays for Barbitur
An evolving role of piperazine moieties in drug design and discovery. (2013). PubMed.
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science.
Piperazine Bioisosteres for Drug Design. Enamine.
Radioligand Binding Assay. Gifford Bioscience.
Radioligand binding assays. Bio-protocol.
Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of... (2013). PubMed.
Application Notes and Protocols: Radioligand Binding Assays for Novel Normetazocine Deriv
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PMC.
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.
Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. (2011). Scientific Research Publishing.
Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PMC.
Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspart
Principle and Protocol of Surface Plasmon Resonance (SPR).
Small Molecule Immunosensing Using Surface Plasmon Resonance. (2010). MDPI.
A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press.
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PMC.
SYA 013 analogs as sigma-2 (σ2)
N, N –Disubstituted piperazines and homopiperazines: Synthesis and affinities at α4β2* and α7* neuronal nicotinic acetylcholine receptors. (2008). Taylor & Francis Online.
Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. (2008). PubMed.
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
Validating the Selectivity of 1-Phenyl-4-(4-pyridinyl)
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. (2009). PubMed.
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
The piperazine scaffold for novel drug discovery efforts: the evidence to d
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). PubMed.
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI.
Piperazine/homopiperazine based anti-tubercular agents.
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals.
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). PMC.
(PDF) Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. (2025).
A Tale of Two Rings: Piperazine and Piperidine Deriv
Homopiperazine (Hexahydro-1,4-diazepine). MDPI.
Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound PMID: 19364650. MedChemExpress.
A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explic
Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. (2013). PubMed.
Exploring the Relationship Between IC50 and Kd in Pharmacology. (2025). Promega Connections.
Validating Regiochemistry in Mono-Substituted 1,4-Diazepanes: A Comparative Guide
Executive Summary: The "Homopiperazine" Challenge The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in modern drug discovery, featuring prominently in orexin antagonists (e.g., Suvorexant) and various...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Homopiperazine" Challenge
The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in modern drug discovery, featuring prominently in orexin antagonists (e.g., Suvorexant) and various kinase inhibitors. However, its inherent asymmetry—comprising an ethylene bridge (C2–C3) and a propylene bridge (C5–C6–C7)—creates a critical regiochemical challenge during mono-substitution.
The Core Problem: When alkylating or acylating the 1,4-diazepane core, distinguishing between the
-isomer (adjacent to the propylene bridge) and the -isomer (adjacent to the ethylene bridge) is non-trivial. Standard H NMR is often inconclusive due to ring fluxionality (rapid boat-chair interconversion) at room temperature, which averages signals and obscures diagnostic couplings.
This guide outlines a validated, multi-tiered approach to structurally certify mono-substituted 1,4-diazepanes, ranking methodologies by definitive power and experimental throughput.
Decision Matrix: Selecting the Validation Method
The following workflow illustrates the logical progression for validating your scaffold, moving from rapid screening to absolute structure determination.
Figure 1: Structural elucidation workflow. Note that standard 1D NMR is rarely sufficient for definitive assignment due to ring flexibility.
Requires solubility; ring fluxionality can broaden peaks.
Requires single crystal; salts may alter conformation.
Inferential only; isomers often have similar fragmentation.
Trust Score
High (with probe).
Absolute .
Low (Supporting data only).
Detailed Protocols & Mechanistic Insight
Method A: The NMR "Gold Standard" (Recommended)
The Challenge: 1,4-diazepanes exist in a dynamic equilibrium between twist-boat and chair conformations. At 25°C, methylene protons often appear as broad multiplets, making assignment impossible.
The Solution: You must anchor your assignment using Long-Range Heteronuclear Correlation (HMBC) targeting the
-carbons or, ideally, the nitrogens.
Protocol:
Sample Prep: Dissolve 10-15 mg of compound in
. Avoid if possible, as proton exchange on the secondary amine can broaden adjacent signals.
Variable Temperature (Optional but recommended): If signals are broad, cool the probe to 253 K (-20°C) to freeze the ring conformation.
Pulse Sequence: Run a gradient-selected
HMBC optimized for 8 Hz coupling.
Analysis Logic (The "Alpha Effect"):
-Substitution: The substituent will show HMBC correlations to C2 and C7 .
C2 is part of the ethylene bridge (2-carbon span).
C7 is part of the propylene bridge (3-carbon span).
-Substitution: The substituent will show correlations to C3 and C5 .
C3 is part of the ethylene bridge.
C5 is part of the propylene bridge.
Self-Validating Check:
Look for the symmetry break . In
-substituted diazepanes, the chemical shift of the propylene bridge carbons (C5, C6, C7) will be distinct. Specifically, C7 (adjacent to substituted N1) will shift downfield (5-8 ppm) relative to C5 (adjacent to unsubstituted N4) due to the -substituent effect.
Method B: X-Ray Crystallography (The Benchmark)
If the molecule contains a chiral center on the substituent, NMR may not resolve diastereomers effectively. X-ray is required.
Crystallization Strategy for Oils:
Most mono-alkylated 1,4-diazepanes are oils. You must increase molecular weight and rigidity to induce crystallization.
Picrate Derivatization: React the free base with picric acid in ethanol. The
-stacking of the picrate anion often forces the diazepane ring into a rigid lattice.
Heavy Metal Complexation: 1,4-diazepanes are excellent bidentate ligands. Reacting with
or often yields crystalline complexes suitable for diffraction [1].
Method C: Mass Spectrometry (Fragmentation Logic)
While less definitive, MS/MS can support NMR data. The 1,4-diazepane ring undergoes characteristic Ring-Opening fragmentation.
Figure 2: Theoretical fragmentation pathways. The asymmetry of the bridges (C2 vs C3) leads to distinct neutral losses.
Case Study: Distinguishing Isomers via
NMR
In a study of homopiperazine derivatives, researchers utilized
chemical shifts to distinguish regioisomers.
Experiment:
HMBC.
Observation: The substituted nitrogen (
) generally appears 20-30 ppm downfield compared to the secondary amine ().
Differentiation:
If the downfield Nitrogen correlates to a 3-carbon chain (propylene bridge protons), it is N1 .
If the downfield Nitrogen correlates only to 2-carbon chain environments (ethylene bridge protons) and the adjacent methylene of the propylene bridge, careful analysis of the coupling constants is required, but the symmetry of the coupling partners (or lack thereof) in the COSY spectrum will confirm the position.
References
Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) . Crystals, 2022.[1][2]
Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines . MedChemComm, 2012.
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior . RSC Advances, 2018.
Operational Disposal Protocol: 1-[(2-Methylphenyl)methyl]-1,4-diazepane Part 1: Executive Directive (Immediate Action) Do NOT dispose of this compound down the drain. 1-[(2-Methylphenyl)methyl]-1,4-diazepane (CAS: 926198...
Do NOT dispose of this compound down the drain.
1-[(2-Methylphenyl)methyl]-1,4-diazepane (CAS: 926198-09-6) is a bioactive heterocyclic amine. It poses environmental toxicity risks and potential neuroactive effects.
Critical Segregation Rule:
MUST BE segregated into Organic Base or Non-Halogenated Organic waste streams.
NEVER mix with concentrated acids (exothermic reaction) or oxidizing agents (fire/explosion hazard) in the waste container.
Part 2: Chemical Profile & Hazard Identification
To manage disposal safely, you must understand the chemical's behavior.[1] This compound is a secondary/tertiary amine derivative, making it a weak organic base.
H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)
Wear Nitrile gloves and safety goggles.
Part 3: The Self-Validating Disposal System
Safety relies on a logical workflow that prevents error before it happens. Use the following decision matrix to determine the correct waste stream. This system self-validates by forcing the user to categorize based on chemical compatibility.
Waste Stream Decision Logic
Figure 1: Decision matrix for segregating 1-[(2-Methylphenyl)methyl]-1,4-diazepane waste. Note the strict separation of halogenated and non-halogenated solvents.
Part 4: Detailed Disposal Procedures
Scenario A: Disposal of Pure Substance (Solid/Oil)
Storage: Store in a secondary containment tray away from acids.
Final Disposition: Transfer to EHS for High-Temperature Incineration . Nitrogen-containing heterocycles must be incinerated to prevent leaching into soil/water.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: Post-reaction crude mixture or HPLC waste.
pH Check: If the solution was acidified during workup, neutralize to pH 6–9 using Sodium Bicarbonate (
) before adding to organic waste drums. Rationale: Prevents acid-catalyzed polymerization or heat generation in the drum.
Solvent Compatibility:
Non-Halogenated (Preferred): Methanol, Ethanol, DMSO mixtures go into the "Organic Solvents" drum.
Halogenated: DCM/Chloroform mixtures go into "Halogenated Waste."
Trace Contamination: Rinse empty vials with acetone; dispose of the rinsate in the liquid waste stream. Dispose of the glass vial in the "Sharps/Glass" bin (if washed) or "Solid Hazardous Waste" (if visibly contaminated).
Part 5: Emergency Spillage Protocol
In the event of a spill outside the fume hood, follow this containment workflow to minimize exposure.
Figure 2: Step-by-step workflow for managing a bench-level spill of 1,4-diazepane derivatives.
Specific Cleanup Notes:
Amine Odor: If the spill generates a strong amine (fishy/ammonia-like) odor, increase ventilation immediately.
Neutralization: Do not attempt to neutralize a spill on the floor with strong acid; this may generate heat and fumes. Absorb first, then clean the residue with soapy water.
References
PubChem. (2025).[4] Compound Summary: 1-(2-Methylphenyl)-1,4-diazepane acetate.[5] National Library of Medicine. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]